Saxagliptin Hydrate
Description
SAXAGLIPTIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNTWHMDBNQQPX-NHKADLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945667-22-1 | |
| Record name | Saxagliptin hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945667-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saxagliptin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945667221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S, 3S, 5S)-2-((2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyle)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GB927LAJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Saxagliptin Hydrate's Interaction with DPP-4: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between saxagliptin hydrate and the dipeptidyl peptidase-4 (DPP-4) enzyme. Designed for researchers, scientists, and drug development professionals, this document elucidates the binding kinetics, structural basis of inhibition, and the downstream signaling consequences of this interaction, supported by quantitative data and detailed experimental methodologies.
Executive Summary
Saxagliptin is a potent, selective, and reversible inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), saxagliptin enhances their glucose-dependent insulinotropic effects. This guide details the covalent, yet reversible, binding mechanism of saxagliptin to the active site of DPP-4, a key feature that contributes to its prolonged pharmacodynamic effect. We present a compilation of quantitative data on its inhibitory potency and selectivity, outline the experimental protocols used to derive these data, and visualize the associated molecular and cellular pathways.
Mechanism of Action: A Covalent Interaction
Saxagliptin's inhibitory action on DPP-4 is distinguished by the formation of a reversible covalent bond. This interaction occurs at the catalytic site of the enzyme, specifically involving the serine hydroxyl group of Ser630.
The mechanism is initiated by the nucleophilic attack of the Ser630 hydroxyl on the nitrile group of saxagliptin. This process is facilitated by the catalytic dyad of the enzyme, particularly His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity. The result is the formation of a covalent imidate adduct.[1][2] This covalent complex is stable, contributing to the prolonged inhibition of the enzyme. However, the bond is ultimately reversible, allowing for the eventual dissociation of the inhibitor.[2]
Mutagenesis studies have confirmed the critical roles of Ser630 and His740 in this covalent interaction. Mutation of Ser630 to alanine (S630A) completely abolishes saxagliptin binding, while mutation of His740 to glutamine (H740Q) results in a significant reduction in binding affinity, highlighting the importance of the catalytic machinery in the formation of the covalent adduct.[2]
Quantitative Analysis of Saxagliptin's Interaction with DPP-4
The potency and selectivity of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, have been extensively characterized. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency and Binding Kinetics of Saxagliptin and its Metabolite against Human DPP-4
| Compound | Ki (nM) | IC50 (nM) | Dissociation Half-life (t1/2, min) at 37°C |
| Saxagliptin | 1.3[3] | ~26[3] | 50[3] |
| 5-hydroxy saxagliptin | 2.6[3] | - | 23[3] |
Table 2: Selectivity Profile of Saxagliptin and its Metabolite against Human DPP Family Enzymes
| Compound | Selectivity for DPP-4 vs. DPP-8 (fold) | Selectivity for DPP-4 vs. DPP-9 (fold) |
| Saxagliptin | ~400[3] | ~75[3] |
| 5-hydroxy saxagliptin | ~950[3] | ~160[3] |
Downstream Signaling Pathways
The inhibition of DPP-4 by saxagliptin leads to an increase in the circulating levels of active GLP-1 and GIP. These incretin hormones then bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, initiating a signaling cascade that results in enhanced glucose-dependent insulin secretion.
Upon receptor binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2). These signaling molecules, in turn, lead to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels. The resulting influx of Ca2+ triggers the exocytosis of insulin-containing granules.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction between saxagliptin and DPP-4.
DPP-4 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of saxagliptin against DPP-4.
Methodology: A fluorometric assay is typically employed using a synthetic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Reagents:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-AMC.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Saxagliptin stock solution (in DMSO).
-
96-well black microplate.
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, DPP-4 enzyme, and varying concentrations of saxagliptin.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of the Gly-Pro-AMC substrate.
-
The fluorescence generated by the cleavage of the AMC group is measured over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
The initial reaction rates are calculated from the linear portion of the fluorescence curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, assuming competitive inhibition.[3]
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the saxagliptin-DPP-4 complex to visualize the binding mode.
Methodology:
-
Protein Expression and Purification: The extracellular domain of human DPP-4 is expressed, for example, in a baculovirus expression system and purified to homogeneity using chromatographic techniques.[2]
-
Crystallization: The purified DPP-4 is co-crystallized with saxagliptin. Crystals of the complex have been obtained using the hanging-drop vapor diffusion method with a reservoir solution containing polyethylene glycol (PEG) and a salt.[2]
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known DPP-4 structure as a search model.
-
The model is refined against the diffraction data to yield the final structure of the saxagliptin-DPP-4 complex.[2]
-
The Protein Data Bank (PDB) entry for the crystal structure of human DPP-4 in complex with saxagliptin is 3BJM.[1]
-
Table 3: X-ray Diffraction Data Collection and Refinement Statistics for PDB ID: 3BJM
| Parameter | Value |
| Resolution (Å) | 2.35 |
| R-work | 0.213 |
| R-free | 0.253 |
| Space group | P212121 |
Source: RCSB PDB entry 3BJM[1]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of saxagliptin binding to DPP-4.
Methodology:
-
Sample Preparation: Purified DPP-4 is dialyzed against a suitable buffer (e.g., HEPES). Saxagliptin is dissolved in the same buffer.
-
Titration: A solution of saxagliptin is titrated into a solution of DPP-4 in the sample cell of an ITC instrument.
-
Data Analysis: The heat changes associated with each injection are measured. The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[2]
Selectivity Assays against DPP-8 and DPP-9
Objective: To assess the selectivity of saxagliptin for DPP-4 over other DPP family members, such as DPP-8 and DPP-9.
Methodology: Similar enzyme inhibition assays as described for DPP-4 are performed using recombinant human DPP-8 and DPP-9 enzymes. The same substrate, Gly-Pro-pNA, can be used, although the kinetic parameters (Km and kcat) for this substrate differ for each enzyme.[3] The IC50 values for saxagliptin against DPP-8 and DPP-9 are determined and compared to the IC50 for DPP-4 to calculate the selectivity ratios.
Conclusion
This compound is a highly potent and selective inhibitor of the DPP-4 enzyme. Its unique mechanism of action, involving the formation of a reversible covalent bond with the catalytic serine residue, contributes to its prolonged pharmacodynamic effect. This detailed understanding of its molecular interactions, supported by robust quantitative data and well-defined experimental methodologies, provides a solid foundation for its clinical application in the management of type 2 diabetes and for the development of future DPP-4 inhibitors.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saxagliptin, an orally active hypoglycemic agent, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Marketed as Saxagliptin Hydrate, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular structure, key chemical properties, and mechanism of action of this compound. It includes detailed experimental protocols for its characterization and presents quantitative data in a structured format to facilitate research and development.
Molecular Structure and Identification
Saxagliptin is a monocarboxylic acid amide derived from the formal condensation of the carboxy group of (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid with the amino group of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[1] It is commercially available as a monohydrate.[2]
Table 1: Molecular and Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate | [2] |
| CAS Number | 945667-22-1 | [2][3] |
| Chemical Formula | C₁₈H₂₇N₃O₃ | [2] |
| Anhydrous Formula | C₁₈H₂₅N₃O₂ | [1] |
| Molecular Weight | 333.43 g/mol | [2] |
| Anhydrous M.W. | 315.4 g/mol | [1] |
Physicochemical Properties
This compound is a white to off-white, non-hygroscopic, crystalline powder.[1][3] Its key physicochemical properties are summarized below.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Physical Form | White to off-white solid/crystalline powder | [1][3] |
| Melting Point | 106-108°C | [3] |
| pKa (estimated) | 7.90 | [1] |
| Storage Temp. | -20°C | [3] |
Table 3: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Sparingly soluble; 36.50 mg/mL | [1][4] |
| DMSO | Slightly soluble; up to 66 mg/mL | [3][5] |
| Methanol | Soluble; Sparingly | [1][3] |
| Ethanol | Soluble; 66 mg/mL | [1][5] |
| Acetonitrile | Soluble | [1] |
| Ethyl Acetate | Slightly soluble | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL (for hydrochloride salt) | [6] |
Mechanism of Action: DPP-4 Inhibition
Saxagliptin functions by selectively and reversibly inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[7][8] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7]
By inhibiting DPP-4, saxagliptin increases the concentration and prolongs the action of active GLP-1 and GIP.[7] This leads to several downstream effects that improve glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic beta-cells to release insulin in response to elevated blood glucose.[7]
-
Suppressed Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.[1][7]
This glucose-dependent mechanism of action results in a lower risk of hypoglycemia compared to other antidiabetic agents.[7] Post-administration, saxagliptin can lead to a 2- to 3-fold increase in GLP-1 and GIP levels and inhibits DPP-4 activity for a 24-hour period.[1]
Synthesis and Crystallization
The synthesis of Saxagliptin involves complex multi-step organic chemistry processes. A common route involves the coupling of a protected (2S)-amino-2-(3-hydroxyadamantan-1-yl)acetic acid derivative with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, followed by deprotection steps.[9][10][11]
Crystallization is a critical step for isolating the desired solid-state form. Saxagliptin exists in various crystalline forms, including different hydrates and salts (e.g., hydrochloride, benzoate, tartrate).[12][13][14] The monohydrate (Form H-1) is a common, stable form.[14][15]
Techniques for crystallization include solvent evaporation, cooling crystallization, and anti-solvent addition.[15] The choice of solvent (e.g., ethyl acetate, methanol, isopropanol, water) and conditions (temperature, stirring rate) is crucial for controlling the resulting crystal form.[12][13]
Experimental Characterization Protocols
Characterization of this compound's solid-state properties is essential for quality control and formulation development. Key analytical techniques include X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[9]
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form and assess the polymorphic purity of this compound.
-
Methodology:
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat, even surface.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) at a specified scan rate (e.g., 1°/min).
-
Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the specific crystal lattice. This pattern is compared against reference diffractograms of known polymorphs.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and identify other thermal transitions, such as desolvation or polymorphic transformations.
-
Methodology:
-
Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated DSC instrument is used.
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Analysis: The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) or exothermic events (like crystallization) are recorded as peaks in the DSC thermogram. The onset or peak temperature of the melting endotherm corresponds to the melting point.
-
Thermogravimetric Analysis (TGA)
-
Objective: To quantify the water content (confirming the hydrate form) and assess the thermal stability of the compound.
-
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: A calibrated TGA instrument is used.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.
-
Analysis: The instrument records the sample's mass as a function of temperature. A mass loss step corresponding to the theoretical water content of the monohydrate (~5.4%) is expected upon heating. Significant mass loss at higher temperatures indicates decomposition.
-
Conclusion
This compound is a well-characterized DPP-4 inhibitor with a defined molecular structure and distinct physicochemical properties. Its mechanism of action via the incretin pathway provides effective glycemic control for patients with type 2 diabetes. The analytical methods detailed herein are fundamental for ensuring the quality, stability, and purity of the active pharmaceutical ingredient, which are critical aspects of drug development and manufacturing. This guide serves as a foundational resource for scientific professionals engaged in the research and development of Saxagliptin and related compounds.
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H27N3O3 | CID 53297473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 945667-22-1 [m.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 945667-22-1 [chemicalbook.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Improved Process For The Preparation Of Saxagliptin Or Hydrates [quickcompany.in]
- 10. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2137149A2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 13. US20150087686A1 - Crystalline forms of saxagliptin - Google Patents [patents.google.com]
- 14. US8802715B2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Genesis of a Glycemic Guardian: An In-depth Technical Guide to the Discovery and Synthesis of Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Saxagliptin Hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. Developed by Bristol-Myers Squibb, Saxagliptin represents a significant advancement in oral anti-diabetic therapy, and this guide delves into its intricate discovery process, detailed synthetic methodologies, and the fundamental mechanism of action that underpins its therapeutic efficacy.[1][2][3][4][5]
Discovery and Rationale: Targeting the Incretin System
The discovery of Saxagliptin was rooted in the scientific understanding of the incretin system's role in glucose homeostasis. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and play a crucial role in stimulating insulin secretion and suppressing glucagon release.[6][7][8][9] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[6][8][10]
The strategic goal, therefore, was to develop a small molecule inhibitor of DPP-4 that could prolong the action of endogenous incretins, thereby enhancing the body's natural ability to control blood glucose levels.[6][8] The research efforts at Bristol-Myers Squibb focused on identifying a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile.[1][2] This led to the exploration of cyanopyrrolidine-based inhibitors, a class of compounds known to interact with the active site of DPP-4.[1][11] Through extensive structure-activity relationship (SAR) studies, researchers optimized the inhibitor's structure, leading to the identification of Saxagliptin (formerly BMS-477118) as a lead candidate with superior potency, long duration of action, and desirable drug-like properties.[1][2]
Mechanism of Action: A Molecular Perspective
Saxagliptin exerts its therapeutic effect by acting as a selective and reversible inhibitor of the DPP-4 enzyme.[6][12] By binding to the active site of DPP-4, Saxagliptin prevents the degradation of GLP-1 and GIP.[6][8][13] This leads to increased and prolonged levels of active incretin hormones in the bloodstream.[6][8]
The elevated incretin levels, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[6][7][9] This dual action results in improved glycemic control, with a low intrinsic risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.[11][12]
Below is a diagram illustrating the signaling pathway of Saxagliptin's mechanism of action.
The Synthesis of this compound: A Multi-step Approach
The commercial-scale synthesis of Saxagliptin is a testament to innovative process chemistry, designed for efficiency, robustness, and scalability.[14][15] The core strategy involves the coupling of two key chiral intermediates: (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[14][15][16] This is followed by a series of transformations to yield the final active pharmaceutical ingredient.
Below is a diagram outlining the general synthetic workflow for Saxagliptin.
Synthesis of Key Intermediates
The efficient synthesis of the two primary building blocks is crucial for the overall process.
-
(S)-N-Boc-3-hydroxyadamantylglycine: Various methods have been developed for the synthesis of this key intermediate. One common approach starts from 1-adamantane carboxylic acid, which undergoes a series of reactions including chlorination, substitution, decarboxylation, oxidation, and amination with subsequent Boc protection to yield the desired product.[17] Another reported method involves the enzymatic reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, offering a stereoselective route to the (S)-enantiomer.[15][18]
-
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide: This constrained proline analogue is typically synthesized from glutamic acid through a multi-step sequence involving amino protection, cyclization, reduction, and an asymmetric Simmons-Smith reaction to introduce the cyclopropane ring with the desired stereochemistry.[19] The methanesulfonate salt of this intermediate is often used in the coupling reaction.[20][21][22]
Detailed Experimental Protocols
The following sections outline the key experimental steps in the synthesis of Saxagliptin, based on published procedures.
Experimental Workflow: From Coupling to Final Product
Step 1: Amide Coupling
The amide bond formation between (S)-N-Boc-3-hydroxyadamantylglycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide is a critical step.[14][16]
-
Reagents and Conditions:
-
(S)-N-Boc-3-hydroxyadamantylglycine
-
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (often as a salt)
-
Coupling Agent: Propylphosphonic anhydride (T3P) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) are commonly used.[10][23]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically employed.[10]
-
Solvent: Dichloromethane (DCM) is a suitable solvent for this reaction.[10]
-
Temperature: The reaction is generally carried out at room temperature (25-30°C).[10]
-
Step 2: Dehydration of the Primary Amide
The subsequent step involves the dehydration of the primary amide to form the corresponding nitrile, which is a key functional group in Saxagliptin.[10][14]
-
Reagents and Conditions:
-
The product from the amide coupling step.
-
Dehydrating Agent: Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine was initially reported.[23] However, to avoid hazardous reagents, alternative methods using propylphosphonic anhydride (T3P) have been developed.[10][23]
-
Base: DIPEA is used in conjunction with T3P.[10]
-
Solvent: Dichloromethane (DCM).[10]
-
Temperature: The reaction is maintained at room temperature (25-30°C).[10]
-
Step 3: Deprotection of the Amine
The final chemical transformation is the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom to yield the free amine of Saxagliptin.[10][14]
-
Reagents and Conditions:
Step 4: Formation of this compound
The synthesis of the desired free base monohydrate of Saxagliptin can be challenging due to the potential for intramolecular cyclization to form an inactive six-membered cyclic amidine.[14] Careful control of the workup conditions is therefore essential.
-
Procedure:
-
The reaction mixture containing the deprotected Saxagliptin salt is treated with a base to neutralize the acid and liberate the free base.
-
The addition of a controlled amount of water to the organic solution of the free base, followed by crystallization, affords Saxagliptin as its stable monohydrate.[25][26]
-
Quantitative Data Summary
The following tables summarize the quantitative data reported in various literature sources for the key synthetic steps.
Table 1: Comparison of Coupling Agents for Amide Bond Formation [23]
| Entry | Reagent | Base | Solvent | Reagent Equiv. | Purity (%) |
| 1 | Cyanuric chloride | NMM | EtOAc | 0.6 | 22.78 |
| 2 | CDI | DIPEA | DCM | 1.1 | 20.18 |
| 3 | CDMT | NMM | EtOAc | 1.0 | 58.68 |
| 4 | EDC/HOBT | DIPEA | EtOAc | 1.16/1.07 | 93.40 |
| 5 | T3P | DIPEA | DCM | 1.0 | 94.55 |
Table 2: Comparison of Dehydrating Agents [23]
| Entry | Reagent | Solvent | Purity (%) | Yield (%) |
| 1 | Cyanuric chloride | DMF | - | - |
| 2 | T3P | DCM | 85.71 | 83 |
| 3 | TFAA | EtOAc | 61.89 | 80 |
Conclusion
The journey from the conceptualization of DPP-4 inhibition to the development of this compound is a compelling example of modern drug discovery and development. Through a deep understanding of the underlying biology and the application of sophisticated synthetic chemistry, a highly effective and well-tolerated treatment for type 2 diabetes was created. The synthetic routes to Saxagliptin have been continuously refined to improve efficiency, safety, and scalability, ensuring its availability to patients worldwide. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the key scientific and technical achievements that have made Saxagliptin a cornerstone of diabetes management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. contractpharma.com [contractpharma.com]
- 4. Bristol-Myers Squibb Company And AstraZeneca PLC Announce Worldwide Collaboration To Develop And Commercialize Diabetes Compounds - BioSpace [biospace.com]
- 5. BRISTOL-MYERS SQUIBB AND OTSUKA PHARMACEUTICAL CO., LTD. ANNOUNCE EXCLUSIVE LICENSING AGREEMENT FOR DIABETES COMPOUND SAXAGLIPTIN IN JAPAN|December 27, 2006|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 6. droracle.ai [droracle.ai]
- 7. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 10. orientjchem.org [orientjchem.org]
- 11. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Saxagliptin - Wikipedia [en.wikipedia.org]
- 17. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. US20160194282A1 - A Process For Preparation Of Saxagliptin And Its Hydrochloride Salt - Google Patents [patents.google.com]
- 21. Page loading... [guidechem.com]
- 22. (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | 709031-45-8 [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Improved Process For The Preparation Of Saxagliptin Or Hydrates [quickcompany.in]
- 25. WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]
- 26. WO2014002114A3 - Process for preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the In Vitro Activity and Selectivity of Saxagliptin Hydrate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of saxagliptin hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details its inhibitory activity, selectivity against related enzymes, and the experimental protocols used for these determinations.
Introduction
Saxagliptin is a highly potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[1] It is used in the management of type 2 diabetes mellitus.[2] The primary mechanism of action involves the inhibition of DPP-4, which is the enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing this degradation, saxagliptin increases the levels and prolongs the action of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control.[2][4] This document focuses on the core in vitro characteristics that define saxagliptin's efficacy and safety profile.
In Vitro Inhibitory Activity against DPP-4
Saxagliptin demonstrates potent and time-dependent inhibition of the DPP-4 enzyme. Its activity is characterized by a low inhibitory constant (Ki) and a prolonged dissociation half-life from the enzyme's active site. This slow dissociation is a key feature that contributes to its sustained pharmacodynamic effect.[5][6] The primary active metabolite, 5-hydroxy saxagliptin, is also a potent DPP-4 inhibitor, approximately half as potent as the parent compound.[7]
Data Presentation: Inhibitory Potency and Binding Kinetics
The following table summarizes the quantitative data for the in vitro inhibitory activity of saxagliptin and its active metabolite against human DPP-4.
| Compound | Parameter | Value | Temperature | Reference |
| Saxagliptin | IC₅₀ | 26 nM | Not Specified | [8] |
| Kᵢ | 1.3 nM | 37°C | [5][6] | |
| Dissociation t₁/₂ | 50 minutes | 37°C | [5][6] | |
| 5-hydroxy saxagliptin | Kᵢ | 2.6 nM | 37°C | [5][6] |
| Dissociation t₁/₂ | 23 minutes | 37°C | [5][6] |
IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibitory constant; t₁/₂: Dissociation half-life.
Selectivity Profile
A critical aspect of a DPP-4 inhibitor's safety profile is its selectivity for DPP-4 over other related proteases, particularly other members of the dipeptidyl peptidase family like DPP-8 and DPP-9. Inhibition of these other enzymes has been linked to potential off-target effects. Saxagliptin exhibits a high degree of selectivity for DPP-4.
Data Presentation: Selectivity Against Other Proteases
The table below presents the selectivity of saxagliptin for DPP-4 relative to other DPP family members and a panel of other proteases.
| Enzyme | Selectivity (Fold-increase vs. DPP-4) | Reference |
| DPP-8 | ~400-fold | [5] |
| DPP-9 | ~75-fold | [5] |
| Fibroblast Activation Protein (FAP) | >1000-fold | [5] |
| DPP-2 | >6000-fold | [5] |
| Other Proteases * | >1000 - >6000-fold | [1][5] |
*Includes neutral endopeptidase, angiotensin-converting enzyme, aminopeptidase P, prolidase, prolyl carboxypeptidase, activated protein C, chymotrypsin, trypsin, and various coagulation factors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments.
This assay quantifies the ability of a compound to inhibit DPP-4 enzymatic activity. It typically uses a synthetic substrate that becomes fluorescent or chromogenic upon cleavage by DPP-4.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 100 mM HEPES with 0.1 mg/mL BSA, pH 7.5-8.0.[5]
-
DPP-4 Enzyme: Use purified recombinant human DPP-4, diluted to a working concentration in the assay buffer.
-
Substrate: Prepare a solution of a fluorogenic substrate like Gly-Pro-aminomethylcoumarin (AMC) or a chromogenic substrate like Gly-Pro-p-nitroanilide (pNA).[5][9] A typical substrate concentration is around the Michaelis-Menten constant (Km) (e.g., 20-200 µM).[5]
-
Test Compound: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), followed by further dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, DPP-4 enzyme solution, and the test compound (or vehicle for control wells) to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.[5]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the increase in fluorescence (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC substrate) or absorbance over time using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of saxagliptin relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This experiment measures the rate at which the inhibitor dissociates from the enzyme-inhibitor complex, providing insight into the duration of inhibition.
Protocol (Infinite Dilution Method):
-
Complex Formation: Incubate a concentrated solution of DPP-4 enzyme with a saturating concentration of saxagliptin for a sufficient time to allow for maximal binding and complex formation.
-
Dissociation Initiation: Rapidly dilute the enzyme-inhibitor complex mixture by a large factor (e.g., 100-fold or more) into a pre-warmed assay buffer containing the substrate. This dilution prevents re-binding of the dissociated inhibitor.
-
Activity Measurement: Immediately begin monitoring the enzymatic activity (increase in fluorescence or absorbance) over time. As the inhibitor dissociates from the enzyme, the observed enzymatic activity will increase.
-
Data Analysis:
-
Plot the product formation over time.
-
Fit the resulting curve to a first-order equation to determine the dissociation rate constant (k_off).
-
Calculate the dissociation half-life using the formula: t₁/₂ = ln(2) / k_off .
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows.
References
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Pharmacokinetics and Metabolism of Saxagliptin Hydrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The data presented herein, derived from studies in key animal models—rats, dogs, and monkeys—offers critical insights for drug development professionals and researchers in the field of diabetes therapeutics.
Core Pharmacokinetic Profile of Saxagliptin
Saxagliptin is characterized by rapid absorption and good bioavailability across the animal species tested.[1][2] Its pharmacokinetic profile is marked by a relatively short plasma elimination half-life, with both metabolism and renal excretion playing roles in its clearance.[1][2] A key feature of saxagliptin's metabolism is the formation of a pharmacologically active metabolite, 5-hydroxy saxagliptin (M2), which contributes to its overall therapeutic effect.[1][2]
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of saxagliptin and its active metabolite in rats, dogs, and monkeys.
Table 1: Pharmacokinetic Parameters of Saxagliptin in Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Bioavailability (%) | 50 - 75 | 50 - 75 | 50 - 75 |
| Tmax (h) | ~0.11[3] | Not Specified | Not Specified |
| Plasma Clearance (mL/min/kg) | 115[1][2] | 9.3[1][2] | 14.5[1][2] |
| Elimination Half-life (t½) (h) | 2.1 - 4.4[1] | 2.1 - 4.4[1] | 2.1 - 4.4[1] |
| Volume of Distribution (Vd) (L/kg) | 1.3 - 5.2[1][2] | 1.3 - 5.2[1][2] | 1.3 - 5.2[1][2] |
| Plasma Protein Binding (%) | ≤30[1][2] | ≤30[1][2] | ≤30[1][2] |
Table 2: Pharmacokinetic Parameters of 5-Hydroxy Saxagliptin (M2) in Animal Models
| Parameter | Rat | Dog | Monkey |
| Potency vs. Saxagliptin | Approximately half[3] | Not Specified | Not Specified |
| Contribution to Efficacy | Significant[1][2] | Significant[1][2] | Significant[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs employed in the evaluation of saxagliptin in animal models.
Animal Models
-
Rats: Male Sprague-Dawley rats, often weighing between 120-140 g, are commonly used.[4] For studies involving diabetic models, type 2 diabetes can be induced by a high-fat diet for several weeks followed by a low dose of streptozotocin.[4][5] Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.[4]
-
Dogs: Beagle dogs are a frequently used non-rodent species.
-
Monkeys: Cynomolgus monkeys are a relevant non-human primate model for preclinical pharmacokinetic assessment.
Drug Administration
-
Oral Administration (Rats): Saxagliptin is often dissolved in a vehicle such as 0.5% carboxymethyl cellulose (CMC-Na) for oral gavage administration.[4] Doses in pharmacokinetic studies have ranged from 0.5 mg/kg to 10 mg/kg.[1][4]
-
Intravenous Administration (Dogs and Monkeys): For determining absolute bioavailability and intrinsic clearance, saxagliptin is administered intravenously, typically as a solution in a suitable vehicle like saline.
Sample Collection
-
Blood Sampling:
-
Rats: Blood samples are collected at various time points post-dosing (e.g., 0, 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[4] Collection is often performed via cannulation of a major blood vessel. Plasma is separated by centrifugation (e.g., 3000 rpm) and stored at -80°C until analysis.[4]
-
Monkeys: Acute percutaneous venous catheterization can be used for continuous or repeated bolus blood collection over several hours.[6]
-
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) post-dose.
Bioanalytical Method: UPLC-MS/MS
The quantification of saxagliptin and its metabolite, 5-hydroxy saxagliptin, in plasma is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][7]
-
Sample Preparation: Plasma samples are typically processed by protein precipitation with acetonitrile or by liquid-liquid extraction with a solvent like ethyl acetate.[1]
-
Chromatography:
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[1][7]
Metabolism of Saxagliptin
The primary metabolic pathway for saxagliptin is hydroxylation, mediated mainly by cytochrome P450 3A4/5 (CYP3A4/5), to form the active metabolite 5-hydroxy saxagliptin (M2).[9] This metabolite is approximately half as potent as the parent compound but circulates at higher concentrations, thus contributing significantly to the overall pharmacological effect.[3]
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Saxagliptin's Action
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1). The increased levels of active GLP-1 then lead to a cascade of events in pancreatic β-cells, ultimately resulting in enhanced glucose-dependent insulin secretion.
Caption: Mechanism of action of saxagliptin.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of saxagliptin in an animal model.
Caption: General experimental workflow.
Conclusion
The pharmacokinetic and metabolic profiles of saxagliptin have been well-characterized in multiple animal species, providing a solid foundation for its clinical development and use. Its rapid absorption, good bioavailability, and the contribution of its active metabolite are key attributes. The detailed experimental protocols and analytical methodologies described in this guide offer a valuable resource for researchers and scientists involved in the nonclinical evaluation of novel anti-diabetic agents.
References
- 1. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute venous catheterization for integrated plasma sample collection in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Saxagliptin Hydrate: An In-depth Technical Guide for Researchers
An exploration into the core pharmacology, preclinical evidence, and early-phase clinical research of the dipeptidyl peptidase-4 inhibitor, Saxagliptin Hydrate. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the foundational science and early clinical development of this compound for the treatment of type 2 diabetes mellitus.
Introduction
Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By targeting DPP-4, Saxagliptin enhances the body's natural incretin system, a key regulator of glucose homeostasis. This guide delves into the early-phase research that has elucidated the therapeutic potential of this compound, from its fundamental mechanism of action to its performance in preclinical and early clinical settings.
Mechanism of Action: Enhancing the Incretin Pathway
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released by the gut in response to food intake and play a crucial role in regulating blood glucose levels.
By inhibiting DPP-4, Saxagliptin increases the circulating levels of active GLP-1 and GIP.[1][4] This leads to several downstream effects that collectively improve glycemic control:
-
Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means insulin secretion is enhanced primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[4][5]
-
Suppression of Glucagon Secretion: Elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells.[4] Glucagon is a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Improved β-cell Function: Studies have shown that Saxagliptin can improve β-cell function, as measured by the homeostasis model assessment (HOMA)-2β.[1]
The following diagram illustrates the signaling pathway through which Saxagliptin exerts its effects.
Preclinical Research and In Vitro Data
Early-phase research on Saxagliptin involved extensive in vitro and in vivo preclinical studies to characterize its potency, selectivity, and pharmacokinetic profile.
In Vitro Enzyme Inhibition
Saxagliptin is a potent and highly selective inhibitor of the DPP-4 enzyme. The following table summarizes key in vitro inhibition data.
| Parameter | Value | Species | Substrate | Reference |
| IC50 | 0.5 nmol/L | Human | ||
| Ki | Human | GLP-1 | [6] | |
| Selectivity | >75-fold for DPP-9 | Human | ||
| >391-fold for DPP-8 | Human |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models were crucial for predicting the drug's behavior in humans.
| Parameter | Rat | Dog | Monkey | Human (Predicted) | Reference |
| Bioavailability | 75% | 76% | 51% | [7] | |
| Plasma Clearance | 115 ml/min/kg | 9.3 ml/min/kg | 14.5 ml/min/kg | Low to Moderate | [8] |
| Volume of Distribution | 1.3-5.2 L/kg | 1.3-5.2 L/kg | 1.3-5.2 L/kg | 2.7 L/kg | [8] |
| Plasma Half-life | 2.1-4.4 h | 2.1-4.4 h | 2.1-4.4 h | [8] | |
| Protein Binding | <30% | <30% | <30% | <10% | [8][9] |
Preclinical Efficacy Models
The efficacy of Saxagliptin was evaluated in various animal models of type 2 diabetes. A common model involves the use of streptozotocin (STZ)-induced diabetic rats.[10][11]
-
Animal Model: Male Wistar or Sprague-Dawley rats are often used. Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 35-65 mg/kg).[10]
-
Treatment: Diabetic rats are treated with Saxagliptin (e.g., 10 mg/kg, oral gavage) or vehicle control daily for a specified period (e.g., 4 weeks).[10]
-
OGTT Procedure:
-
Animals are fasted overnight (12-16 hours) with free access to water.[2][12]
-
A baseline blood sample is collected from the tail vein (t=0).
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.[13][14]
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Blood glucose levels are measured using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
The following diagram outlines the workflow for a typical preclinical efficacy study.
Early-Phase Clinical Research
Following promising preclinical results, Saxagliptin entered clinical development to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Phase I Clinical Trials
Phase I studies were typically conducted in healthy volunteers to assess the safety and pharmacokinetic profile of single and multiple ascending doses of Saxagliptin. These studies established the dose range for subsequent trials.
Phase II and III Clinical Trials
Phase II and III trials were designed to evaluate the efficacy and safety of Saxagliptin in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.[4][15]
| Trial Phase | Design | Patient Population | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference |
| Phase III Monotherapy | 24-week, randomized, double-blind, placebo-controlled | Treatment-naïve T2DM patients | Saxagliptin 2.5mg, 5mg, 10mg QD; Placebo | Change in HbA1c from baseline | Significant reductions in HbA1c, FPG, and PPG vs. placebo. | [4][15] |
| Phase III Add-on to Metformin | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on metformin | Saxagliptin 2.5mg, 5mg, 10mg QD + metformin; Placebo + metformin | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + metformin. | [4] |
| Phase III Add-on to Sulfonylurea | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on sulfonylurea | Saxagliptin 2.5mg, 5mg QD + glyburide; Placebo + glyburide | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + glyburide. | [4] |
| Phase III Add-on to TZD | 24-week, randomized, double-blind, placebo-controlled | T2DM inadequately controlled on TZD | Saxagliptin 2.5mg, 5mg QD + TZD; Placebo + TZD | Change in HbA1c from baseline | Significant reductions in HbA1c vs. placebo + TZD. | [4] |
A meta-analysis of 14 Phase II and III clinical trials demonstrated that Saxagliptin was associated with significant reductions in HbA1c, glucagon area under the curve (AUC), and increases in insulin AUC and C-peptide AUC.[16]
The following diagram illustrates a typical Phase III clinical trial design for an add-on therapy.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of drug concentrations and biomarker activity in both preclinical and clinical studies.
Quantification of Saxagliptin and its Active Metabolite
A common method for the simultaneous quantification of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin, in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][17]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Saxagliptin and 5-hydroxy Saxagliptin.[9]
-
DPP-4 Enzyme Activity Assay
The inhibition of DPP-4 activity is a key pharmacodynamic marker for Saxagliptin.
-
Principle: This is a fluorometric assay that measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. The release of free AMC results in a fluorescent signal.[6][18][19]
-
Reagents:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl or HEPES).
-
Saxagliptin (or other inhibitors) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, the DPP-4 enzyme is pre-incubated with different concentrations of Saxagliptin or a vehicle control.
-
The reaction is initiated by the addition of the DPP-4 substrate.
-
The plate is incubated at 37°C.[6]
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[19]
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Saxagliptin, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The early-phase research on this compound has robustly established its therapeutic potential as a treatment for type 2 diabetes. Its mechanism of action, centered on the potent and selective inhibition of DPP-4, leads to enhanced incretin hormone levels and subsequent improvements in glycemic control. Preclinical studies demonstrated a favorable pharmacokinetic profile and efficacy in animal models of diabetes. These findings were successfully translated into early-phase clinical trials, which confirmed the safety and efficacy of Saxagliptin in human subjects, both as a monotherapy and as an add-on to other standard-of-care antidiabetic agents. This comprehensive body of research has provided a solid foundation for the later-phase development and eventual clinical use of this compound.
References
- 1. Saxagliptin for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-jarb.org [e-jarb.org]
- 3. Assessment of the cardiovascular safety of saxagliptin in patients with type 2 diabetes mellitus: pooled analysis of 20 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Saxagliptin in Triple Therapy to Treat Subjects with Type 2 Diabetes [astrazenecaclinicaltrials.com]
- 8. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. The design and rationale of the saxagliptin assessment of vascular outcomes recorded in patients with diabetes mellitus-thrombolysis in myocardial infarction (SAVOR-TIMI) 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oatext.com [oatext.com]
The Effect of Saxagliptin Hydrate on Incretin Hormones GLP-1 and GIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of saxagliptin hydrate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the rapid degradation of these key hormones, saxagliptin enhances their physiological effects, leading to improved glycemic control in patients with type 2 diabetes mellitus. This document summarizes quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of Incretins in Glucose Homeostasis
Incretin hormones, primarily GLP-1 and GIP, are released from the gastrointestinal tract in response to nutrient intake. They play a crucial role in regulating blood glucose levels through several mechanisms:
-
Glucose-Dependent Insulin Secretion: GLP-1 and GIP stimulate the pancreas to release insulin in a glucose-dependent manner, meaning they are most active when blood sugar levels are elevated.[1][2][3]
-
Suppression of Glucagon Secretion: GLP-1 also inhibits the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production.[4][5]
-
Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[3][6]
-
Promotion of Satiety: By acting on the central nervous system, GLP-1 can help to increase feelings of fullness, potentially leading to reduced food intake.[3][6]
In individuals with type 2 diabetes, the incretin effect is diminished. The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP, leading to a shorter duration of their beneficial actions.[1]
Mechanism of Action of this compound
Saxagliptin is a selective and reversible inhibitor of the DPP-4 enzyme.[4][7] By binding to the active site of DPP-4, saxagliptin prevents the breakdown of active GLP-1 and GIP. This leads to an increase in the circulating concentrations of these active incretin hormones, thereby prolonging their glucose-lowering effects.[1][8][9] Post-administration of saxagliptin, GLP-1 and GIP levels have been observed to rise by up to 2- to 3-fold.[4]
Signaling Pathway of DPP-4 Inhibition by Saxagliptin
The following diagram illustrates the mechanism by which saxagliptin inhibits DPP-4 and enhances the incretin hormone signaling pathway.
References
- 1. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. dovepress.com [dovepress.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
Preclinical Toxicology of Saxagliptin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on saxagliptin hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is compiled from regulatory submissions and published literature to support researchers, scientists, and drug development professionals in understanding the nonclinical safety profile of this important therapeutic agent.
Executive Summary
Saxagliptin has been extensively evaluated in a battery of preclinical toxicology studies designed to assess its safety profile. These studies were conducted in accordance with international regulatory guidelines. The preclinical program for saxagliptin included single-dose and repeat-dose toxicity studies in various species, as well as dedicated assessments of its potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and adverse effects on vital organ systems (safety pharmacology).
Overall, the preclinical data support a favorable safety profile for saxagliptin. The observed toxicities in animals generally occurred at exposures significantly higher than those achieved at the maximum recommended human dose (MRHD) of 5 mg/day. No evidence of carcinogenicity or genotoxicity was found. Developmental toxicity was observed in rats, but only at doses that also produced maternal toxicity.
Mechanism of Action
Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[2][3][4] This ultimately leads to improved glycemic control.
Figure 1: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.
General Toxicity Studies
Repeat-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys to evaluate the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Study in Rats (Up to 6 months)
Experimental Protocol: Groups of Sprague-Dawley rats were administered saxagliptin orally via gavage once daily for up to 6 months. The standard toxicological parameters were monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the study.
Table 1: Summary of Repeat-Dose Toxicity Findings in Rats
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| 25 | ~50x | No adverse effects observed (NOAEL). |
| 75 | ~355x (males), ~2217x (females) | Minimal and reversible splenic lymphoid proliferation. |
| 150 | - | Multi-organ lymphoid/monocytic infiltration. |
| 300 | - | Dose-dependent toxicity. |
Data compiled from FDA pharmacology review documents.
Study in Dogs (Up to 9 months)
Experimental Protocol: Beagle dogs were administered saxagliptin orally once daily for up to 9 months. Endpoints evaluated were similar to the rat studies, with the addition of cardiovascular monitoring (ECG).
Table 2: Summary of Repeat-Dose Toxicity Findings in Dogs
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| 2.5 | - | No adverse effects observed. |
| 10 | - | Erosive lesions on the paws at higher exposures. |
Data compiled from FDA pharmacology review documents.
Study in Cynomolgus Monkeys (Up to 1 year)
Experimental Protocol: Cynomolgus monkeys were administered saxagliptin orally once daily for up to 1 year. In addition to standard toxicological parameters, particular attention was paid to dermal observations.
Table 3: Summary of Repeat-Dose Toxicity Findings in Cynomolgus Monkeys
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| 0.3 | 1-3x | No adverse skin changes observed. |
| 1 | ~20x | Reversible adverse skin changes in the extremities (scabs and/or ulceration of tail, digits, scrotum, and/or nose). |
| 3 | >20x | Irreversible and necrotizing skin lesions at higher exposures. |
Data compiled from FDA pharmacology review documents and product labels.
Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the potential effects of saxagliptin on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
Experimental Protocol: The core battery of safety pharmacology studies was conducted in conscious animals. Cardiovascular effects were assessed in telemetered dogs, evaluating blood pressure, heart rate, and ECG parameters. Respiratory function was evaluated in rats using whole-body plethysmography. Central nervous system effects were assessed through a functional observational battery in rats.
Table 4: Summary of Safety Pharmacology Findings
| System | Species | Key Findings |
|---|---|---|
| Cardiovascular | Dog | No clinically relevant effects on blood pressure, heart rate, or ECG intervals at exposures well above the therapeutic range. |
| Respiratory | Rat | No adverse effects on respiratory rate or tidal volume. |
| Central Nervous | Rat | No effects on behavior, motor activity, or other neurological parameters. |
In vitro studies showed that neither saxagliptin nor its active metabolite inhibited the hERG potassium channel, which is a key indicator for the potential to cause cardiac arrhythmias.[4]
Genotoxicity
A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic potential of saxagliptin.
Experimental Protocol: The standard battery of genotoxicity tests included:
-
Ames test (in vitro): To assess the potential for gene mutations in bacteria.
-
Chromosomal aberration assay (in vitro): To evaluate the potential to induce structural chromosomal damage in mammalian cells (human lymphocytes).
-
In vivo micronucleus test (in vivo): To assess the potential for chromosomal damage in the bone marrow of rodents.
Table 5: Summary of Genotoxicity Studies
| Assay | System | Result |
|---|---|---|
| Ames Test | S. typhimurium, E. coli | Negative |
| Chromosomal Aberration | Human Lymphocytes | Negative |
| Micronucleus Test | Rat Bone Marrow | Negative |
The results of these studies consistently demonstrated that saxagliptin is not genotoxic.[1]
Carcinogenicity
Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of saxagliptin.
Two-Year Study in Mice
Experimental Protocol: CD-1 mice were administered saxagliptin by oral gavage at doses of 50, 250, and 600 mg/kg/day for two years.
Table 6: Summary of Carcinogenicity Findings in Mice
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| 50 | ~870x (males), ~1165x (females) | No drug-related increase in tumor incidence.[4] |
| 250 | - | No drug-related increase in tumor incidence.[4] |
| 600 | - | No drug-related increase in tumor incidence.[4] |
Data compiled from FDA pharmacology review documents.[4]
Two-Year Study in Rats
Experimental Protocol: Sprague-Dawley rats were administered saxagliptin by oral gavage at doses of 25, 75, 150, and 300 mg/kg/day for two years.
Table 7: Summary of Carcinogenicity Findings in Rats
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| 25 | ~355x (males), ~2217x (females) | No drug-related increase in tumor incidence.[4] |
| 75 | - | No drug-related increase in tumor incidence.[4] |
| 150 | - | No drug-related increase in tumor incidence.[4] |
| 300 | - | No drug-related increase in tumor incidence.[4] |
Data compiled from FDA pharmacology review documents.[4]
Based on these two-year studies in rodents, saxagliptin did not induce tumors at exposures significantly higher than those in humans.[4]
Figure 2: General Workflow for a 2-Year Rodent Carcinogenicity Study.
Reproductive and Developmental Toxicity
The potential effects of saxagliptin on fertility, embryo-fetal development, and pre- and postnatal development were assessed in rats and rabbits.
Fertility and Early Embryonic Development (Rat)
Experimental Protocol: Male and female rats were treated with saxagliptin prior to and during mating, and females were treated through implantation. Endpoints included effects on estrous cycles, mating performance, fertility, and early embryonic development.
Table 8: Summary of Fertility and Early Embryonic Development Findings in Rats
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|
| ≤ 200 | - | No adverse effects on fertility. |
| 400 | ~6138x | Effects on estrous cycling, fertility, ovulation, and implantation were observed. |
Data compiled from product labels.
Embryo-Fetal Development (Rat and Rabbit)
Experimental Protocol: Pregnant rats and rabbits were administered saxagliptin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations.
Table 9: Summary of Embryo-Fetal Development Findings
| Species | Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|---|---|---|
| Rat | 240 | ~1503x (saxagliptin), ~66x (metabolite) | Incomplete ossification of the pelvis (developmental delay). Maternal toxicity and reduced fetal body weights were also observed.[1] |
| 500 | - | Not teratogenic.[4] |
| Rabbit | ≤ 200 | - | Not teratogenic at any dose tested.[1][4] |
Saxagliptin was not found to be teratogenic in either rats or rabbits.[1] The developmental delays in rats were observed at doses that were maternally toxic.[1]
Pre- and Postnatal Development (Rat)
Experimental Protocol: Pregnant rats were treated with saxagliptin from implantation through lactation. The effects on maternal behavior, parturition, and the growth, development, and reproductive performance of the offspring were evaluated.
Table 10: Summary of Pre- and Postnatal Development Findings in Rats
| Dose Level (mg/kg/day) | Exposure Multiple (vs. 5 mg MRHD) | Key Findings |
|---|
| ≤ 250 | - | No adverse effects on the development of the offspring. |
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Saxagliptin, a selective dipeptidyl peptidase-4 inhibitor, alleviates somatic cell aneugenicity and clastogenicity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Crystalline Forms of Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystalline forms of Saxagliptin and its hydrated salts, with a focus on their preparation, characterization, and interrelationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of Saxagliptin-based pharmaceuticals.
Introduction to Saxagliptin and Polymorphism
Saxagliptin is an orally active hypoglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is primarily used for the treatment of type 2 diabetes mellitus. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, plays a critical role in the pharmaceutical industry. Different polymorphic forms of the same API can exhibit variations in solubility, dissolution rate, stability, and mechanical properties, which can significantly impact the drug's bioavailability and shelf-life.
Saxagliptin, and particularly its hydrochloride salt, is known to exist in various crystalline forms, including hydrates and solvates. A thorough understanding and control of these polymorphic forms are crucial for ensuring consistent quality, safety, and efficacy of the final drug product.
Crystalline Forms of Saxagliptin and its Hydrochloride Hydrates
Numerous crystalline forms of Saxagliptin and its hydrochloride salt have been identified and characterized. These are often designated by specific codes in the scientific literature and patent documents. The following sections summarize the key characterization data for these forms.
Saxagliptin Free Base Hydrates
Table 1: X-ray Powder Diffraction (XRPD) Data for Saxagliptin Free Base Hydrates
| Form H-1 (Monohydrate)[1][2] | Form H.5-2 (Hemihydrate)[2] | Form FI[2] |
| 2θ (±0.1°) | 2θ (±0.2°) | 2θ (±0.2°) |
| 12.4 | - | 7.4 |
| 13.3 | - | 8.6 |
| 13.6 | - | 15.3 |
| 14.7 | - | 16.6 |
| 16.2 | - | 17.1 |
| 18.2 | - | 18.0 |
| 19.9 | - | 21.7 |
| 20.9 | - | 24.1 |
| 21.9 | - | 27.0 |
| 22.4 | - | - |
Note: Detailed characterization data for Form H.5-2 is limited in the public domain.
Saxagliptin Hydrochloride Hydrates and Other Crystalline Forms
A significant number of crystalline forms of Saxagliptin are associated with its hydrochloride salt.
Table 2: XRPD Data for Saxagliptin Hydrochloride Crystalline Forms
| Form H2-1 (Dihydrate)[1] | Form H0.75-3[1] | Form H1.25-2[1] | Form H1.67-1[1] | Form P-5[1] | Form I-S[3] | Form HT-S[4] | Form HT-IV-S[4] | Form IV-S[5] | Form K[1][6] | Form T[6][7] | Form S[1] | Form O[1][6] | Form Z[8] | Form D[8] |
| 2θ (±0.1°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) | 2θ (±0.2°) |
| 6.8 | - | - | - | - | 6.7 | 6.6 | 2.6 | 2.4 | 5.4 | 8.6 | 8.0 | 5.6 | 9.3 | - |
| 11.1 | - | - | - | - | 13.5 | 11.5 | 4.5 | 4.1 | 6.4 | 14.3 | 9.1 | 9.1 | 12.0 | - |
| 13.7 | - | - | - | - | 14.6 | 13.3 | 6.8 | 4.7 | 11.4 | 15.1 | 12.9 | 13.1 | 14.2 | - |
| 14.6 | - | - | - | - | 15.2 | 15.3 | 14.6 | 6.3 | 12.8 | 17.2 | 18.4 | 19.7 | 19.2 | - |
| 15.2 | - | - | - | - | 16.6 | 16.7 | 18.1 | 15.6 | 14.8 | 17.5 | 24.0 | - | - | - |
| 16.4 | - | - | - | - | 17.9 | 17.6 | - | - | 15.7 | 18.5 | - | - | - | - |
| 17.0 | - | - | - | - | 24.5 | - | - | - | 16.7 | 19.2 | - | - | - | - |
| 20.2 | - | - | - | - | 28.1 | - | - | - | 19.4 | 22.6 | - | - | - | - |
| 21.1 | - | - | - | - | - | - | - | - | 22.1 | - | - | - | - | - |
Note: The tables above present characteristic peaks and are not exhaustive lists of all observed reflections.
Table 3: Thermal Analysis Data for Selected Saxagliptin Hydrochloride Crystalline Forms
| Form | Technique | Observations |
| H2-1 (Dihydrate) | DSC | Endothermic events observed.[9] |
| TGA | Weight loss corresponding to two water molecules.[10] | |
| K | TGA | Water content of approximately 8% (w/w).[1] |
| Z | TGA | Water content of approximately 6.5% (w/w).[8] |
| D | TGA | Water content of approximately 6.3% (w/w).[7] |
| IV-S | TGA | Mass loss of about 12.8%, corresponding to approximately 2.86 moles of water.[4] |
Experimental Protocols
The characterization of Saxagliptin Hydrate crystalline forms relies on several key analytical techniques. The following are detailed methodologies for these experiments.
X-ray Powder Diffraction (XRPD)
Objective: To obtain a diffraction pattern unique to the crystalline form, providing information on the crystal lattice structure.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 10-50 mg) is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (wavelength λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1-5°/min. The instrument is operated at a voltage and current of 40-45 kV and 30-40 mA, respectively.
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and relative intensities of the diffraction peaks.
Differential Scanning Calorimetry (DSC)
Objective: To measure the temperatures and heat flows associated with thermal transitions in the material, such as melting, crystallization, and solid-solid phase transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate of 20-50 mL/min). The temperature range is selected based on the expected transitions, for example, from 25 °C to 250 °C.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.
Thermogravimetric Analysis (TGA)
Objective: To measure changes in the mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrates.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (flow rate of 20-50 mL/min). The temperature range is selected to encompass the dehydration event, for example, from 25 °C to 200 °C.[11]
-
Data Analysis: The TGA curve, a plot of mass versus temperature, is analyzed to determine the temperature range of weight loss and the percentage of mass lost, which corresponds to the water content.
Interconversion and Experimental Workflow
The various crystalline forms of this compound are often interconvertible under specific experimental conditions. Understanding these relationships is crucial for controlling the solid-state form during manufacturing and formulation.
Caption: Logical relationships and known transformations between various crystalline forms of Saxagliptin.
A general workflow for the characterization of a newly discovered crystalline form of a pharmaceutical hydrate is essential for systematic investigation.
Caption: A typical experimental workflow for the comprehensive characterization of a new crystalline form.
Conclusion
The polymorphic landscape of Saxagliptin and its hydrates is complex, with numerous crystalline forms identified to date. The choice of the appropriate polymorphic form is a critical decision in the drug development process, as it can have a profound impact on the final product's performance and stability. This guide provides a consolidated resource of the publicly available data on these forms, which can aid researchers in the selection, characterization, and control of the desired crystalline form of this compound for pharmaceutical applications. A systematic approach to characterization, as outlined in the experimental workflow, is essential for a comprehensive understanding of any new solid-state form.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9260389B2 - Crystal forms of saxagliptin - Google Patents [patents.google.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. CA2757934A1 - Crystal forms of saxagliptin - Google Patents [patents.google.com]
- 6. US20120083517A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 7. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 8. US20130158091A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 9. US20090054303A1 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. improvedpharma.com [improvedpharma.com]
Methodological & Application
RP-HPLC method development for Saxagliptin Hydrate quantification
An Application Note for the Quantification of Saxagliptin Hydrate using a Validated RP-HPLC Method.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug and pharmaceutical dosage forms. The method is developed based on established literature and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent, providing a simple, precise, and reliable analytical tool for quality control and routine analysis.
Introduction
Saxagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[5] It works by increasing the levels of incretin hormones, which help regulate blood glucose.[6] Given its critical role in diabetes management, it is imperative to have a reliable and accurate analytical method to ensure the quality, efficacy, and safety of pharmaceutical formulations containing Saxagliptin. This document provides a detailed protocol for a stability-indicating RP-HPLC method for the quantification of this compound. The method has been validated for specificity, linearity, accuracy, precision, and robustness.[1][6][7]
Chemical Information
-
Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, hydrate.[8]
-
Molecular Formula: C₁₈H₂₅N₃O₂ · H₂O.[9]
-
Solubility: Soluble in Dimethyl sulfoxide (DMSO).[9]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]
-
Column: Kromasil or Enable C18 (250 mm x 4.6 mm, 5 µm particle size).[2][6][10]
-
Software: OpenLab, ChemStation, or equivalent chromatography data acquisition software.
-
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Ortho-Phosphoric Acid (OPA) (AR Grade)
-
Water (HPLC Grade/Milli-Q)
-
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M KH₂PO₄ Buffer (pH adjusted to 4.5 with OPA) : Acetonitrile (60:40 v/v)[10] |
| Flow Rate | 1.0 mL/min[1][2][11] |
| Detection Wavelength | 225 nm[12] |
| Injection Volume | 10 µL[2][5] |
| Column Oven Temperature | 30°C[1][2] |
| Run Time | Approximately 10 minutes |
Solution Preparation
-
Buffer Preparation (0.05M KH₂PO₄): Dissolve approximately 6.8 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted ortho-phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v). Degas the mixture by sonication for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.
-
Sample Solution Preparation (for a 5 mg tablet): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 5 mg of Saxagliptin into a 50 mL volumetric flask. Add 30 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[13][14]
System Suitability
Before sample analysis, the suitability of the chromatographic system is evaluated. A standard solution is injected six times, and the system suitability parameters are calculated.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[4] Forced degradation studies are performed under various stress conditions to demonstrate the stability-indicating nature of the method.[1][15][16]
-
Acid Degradation: Sample treated with 0.1N HCl at 60°C for 24 hours.[15]
-
Base Degradation: Sample treated with 0.1N NaOH at 60°C for 24 hours.[15]
-
Oxidative Degradation: Sample treated with 30% H₂O₂ at 60°C for 2 hours.[5]
-
Thermal Degradation: Sample exposed to 105°C for 24 hours.[5]
-
Photolytic Degradation: Sample exposed to UV light for 7 days.[5]
The method is considered specific if the Saxagliptin peak is well-resolved from any degradation product peaks.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: Prepare a series of at least five concentrations of Saxagliptin from the stock solution, typically ranging from 10-60 µg/mL.[6][7]
-
Analysis: Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Acceptance Criteria: R² ≥ 0.999.[7]
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value.[3] It is determined by applying the method to samples to which known amounts of analyte have been added (spiking).
-
Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: Calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[12]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[17]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[5][12]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
-
Typical Values: For Saxagliptin, LOD and LOQ have been reported as approximately 0.58 µg/mL and 1.76 µg/mL, respectively.[6][7]
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (e.g., ±2% organic phase)
-
Column Temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
-
-
Analysis: Evaluate the impact on system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the acceptance criteria.
Data Presentation: Summary of Validation Parameters
The following table summarizes the acceptance criteria for the validation of the analytical method.
| Validation Parameter | Acceptance Criteria | Typical Results (from literature) |
| Specificity | No interference at the retention time of the analyte. | The method is specific and stability-indicating.[16] |
| Linearity (R²) | ≥ 0.999 | 0.9996[1] |
| Range | 10 - 60 µg/mL | 10 - 50 µg/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.51% - 100.80%[2] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0%[2] |
| - Intermediate Precision | ≤ 2.0% | < 1.5%[4] |
| LOD | - | ~0.57 µg/mL |
| LOQ | - | ~1.89 µg/mL[15] |
| Robustness | System suitability criteria must be met. | The method is robust against minor changes.[18] |
Visualizations
Experimental Workflow
Caption: Workflow for RP-HPLC quantification of this compound.
HPLC Method Development Logic
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. RP-HPLC method for saxagliptin in bulk and dosage forms. [wisdomlib.org]
- 8. This compound | C18H27N3O3 | CID 53297473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC [scirp.org]
- 11. RP-HPLC method for metformin and saxagliptin: validation and analysis. [wisdomlib.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. zenodo.org [zenodo.org]
- 16. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. ijprajournal.com [ijprajournal.com]
Application Note and Protocol for the Determination of Saxagliptin and its Metabolites using LC-MS/MS
This document provides a comprehensive guide for the quantitative analysis of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Introduction
Saxagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] It is metabolized in the body to form 5-hydroxy saxagliptin, which is also pharmacologically active. Accurate quantification of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this purpose.[2] This application note details a robust and validated LC-MS/MS method for the simultaneous determination of saxagliptin and 5-hydroxy saxagliptin in human plasma.
Metabolic Pathway
The primary metabolic pathway for saxagliptin involves hydroxylation to form 5-hydroxy saxagliptin.
Experimental Workflow
The overall experimental workflow for the analysis of saxagliptin and its metabolite is depicted below.
Detailed Experimental Protocols
This section outlines two common sample preparation methods: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), followed by the LC-MS/MS parameters.
Sample Preparation
4.1.1. Solid-Phase Extraction (SPE) Protocol [3][4]
-
Sample Pre-treatment: To a 300 µL aliquot of human plasma, add a suitable internal standard (e.g., stable isotope-labeled saxagliptin and 5-hydroxy saxagliptin).[5][6] Acidify the sample by adding 2% formic acid in water and vortex to mix.[3]
-
SPE Cartridge Conditioning: Condition an Oasis MCX µElution plate with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the plate with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.
-
Elution: Elute the analytes with a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
Sample Finalization: The eluate can be directly injected for LC-MS/MS analysis.
4.1.2. Protein Precipitation (PPT) Protocol [1][7]
-
Sample Preparation: To a 50 µL aliquot of human plasma, add the internal standard.
-
Precipitation: Add acetonitrile to the plasma sample to precipitate the proteins.[1][7] To improve recovery at lower concentrations, CHAPS (3-[(3-Cholamidopropyl) dimethylammonio]-1-propanesulfonate) treatment and sonication can be employed to disrupt protein binding.[1]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 13,500 rpm for 10 minutes) to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.[8]
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Instrument | ACQUITY UPLC I-Class FTN System | Waters Acquity UPLC I Class |
| Column | ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)[3][4] | Atlantis® dC18 (5 µm, 2.1 x 50 mm)[1][7] |
| Mobile Phase A | Ammonium acetate buffer | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile[3] | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min[3][4] | 0.35 mL/min[8] |
| Column Temp. | 40 °C[3][4] | 45 °C[8] |
| Injection Volume | Not Specified | 10 µL[8] |
| Run Time | 5 min[3][4] | 1.8 min[5] |
| Gradient | Linear gradient from 5% to 95% B[3] | Isocratic elution[8] |
Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 |
| Instrument | Xevo TQ-S micro Tandem Quadrupole MS[3][4] | AB QTRAP 4500 Mass Spectrometer[8] |
| Ionization Mode | ESI Positive (ESI+)[3][4][8] | ESI Positive (ESI+)[8] |
| Capillary Voltage | 3.0 kV[3][4] | Not Specified |
| Desolvation Temp. | 550 °C[3][4] | Not Specified |
| Cone Gas Flow | 150 L/h[3][4] | Not Specified |
| Desolvation Gas Flow | 900 L/h[3][4] | Not Specified |
| MRM Transitions | See Table below | See Table below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Saxagliptin | 316.22[3][4] | 180.19[3] |
| 5-hydroxy Saxagliptin | 332.30[3][4] | 196.20[3] |
| Internal Standard (IS) | Stable isotope-labeled versions of the analytes are recommended (e.g., saxagliptin-¹⁵N d2, 5-hydroxy saxagliptin-¹⁵N-d2)[5][6] | Corresponding product ions |
Quantitative Data Summary
The performance of the LC-MS/MS method is summarized in the tables below.
Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Saxagliptin | 0.1 - 50[1][7] | > 0.99[3] |
| 5-hydroxy Saxagliptin | 0.2 - 100[1][7] | > 0.99[3] |
Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Saxagliptin | LQC, MQC, HQC | 1.25 - 5.63[8] | 1.97 - 6.21[8] | 99.28 - 101.24[8] |
| 5-hydroxy Saxagliptin | LQC, MQC, HQC | 1.10 - 7.43[8] | 3.71 - 9.11[8] | 100.05 - 106.20[8] |
Recovery and Lower Limit of Quantification (LLOQ)
| Analyte | Extraction Recovery (%) | LLOQ (ng/mL) |
| Saxagliptin | > 90[1][7] | 0.05 - 0.1[5][9] |
| 5-hydroxy Saxagliptin | > 90[1][7] | 0.05 - 0.2[5][9] |
Conclusion
The described LC-MS/MS methods provide a sensitive, specific, and reliable approach for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The detailed protocols and performance data presented herein can be readily adapted by analytical laboratories for pharmacokinetic and other clinical studies. The choice between SPE and PPT will depend on the specific requirements of the study, including sample volume, throughput needs, and desired level of sample cleanup.
References
- 1. daneshyari.com [daneshyari.com]
- 2. media.neliti.com [media.neliti.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Saxagliptin Hydrate in Type 2 Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), saxagliptin enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately improves glycemic control.[1][4][5] This document provides detailed application notes and protocols for the use of saxagliptin hydrate in preclinical T2DM research models, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
Saxagliptin forms a reversible, histidine-assisted covalent bond with the DPP-4 enzyme, inhibiting its activity for a 24-hour period.[6] This inhibition leads to a two- to three-fold increase in the circulating levels of active GLP-1 and GIP following an oral glucose load.[6][7] The elevated incretin levels stimulate pancreatic β-cells to release insulin in a glucose-dependent manner and suppress the release of glucagon from pancreatic α-cells.[1][4] This dual action helps to lower both postprandial and fasting blood glucose levels.[4][8]
Data Presentation
Efficacy in Animal Models of Type 2 Diabetes
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Saxagliptin (10 mg/kg/day) | 4 weeks | - Significant decrease in blood glucose- Improved lipid profile- Reduced oxidative stress markers (MDA) and increased (SOD, catalase, GSH)- Downregulation of PEPCK and IL-1β gene expression | [9] |
| TG9 mice (dilated cardiomyopathy) | Saxagliptin (10 mg/kg/day, oral gavage) | From 42 days of age | - >90% inhibition of DPP4 activity- 4-fold increase in GLP-1 levels after glucose load- Improved oral glucose tolerance (AUC0-120: 1340 ± 46 vs 1501 ± 43 min·mmol/L for vehicle, p<0.015) | [10][11] |
| STZ-induced diabetic mice | Saxagliptin (10 mg/kg) | 45 days | - Attenuated the increase in water intake post-STZ- Small but significant improvements in glycemic control- Improved β-cell mass and morphology | [12] |
| BTBR and Akita mice | Saxagliptin | Not specified | - Attenuated increases in serum blood urea nitrogen and creatinine- Attenuated increases in serum inflammatory markers (CRP, TNFα, IL-1β, IL-6, IL-18)- Reduced kidney and adipose tissue levels of NLRP3, TNFα and Caspase-1 | [13] |
Effects on Glycemic and Pancreatic Parameters
| Parameter | Model/Study Population | Saxagliptin Dose | Result vs. Control/Placebo | Reference |
| HbA1c | Treatment-naïve T2DM patients | 2.5, 5, 10 mg/day | -0.43%, -0.46%, -0.54% reduction from baseline vs +0.19% increase | [7] |
| T2DM patients on metformin | 2.5, 5, 10 mg/day | -0.59%, -0.69%, -0.58% reduction from baseline vs +0.13% increase | [7] | |
| Fasting Plasma Glucose | Treatment-naïve T2DM patients | 2.5, 5, 10 mg/day | -0.83, -0.50, -0.94 mmol/L reduction vs +0.33 mmol/L increase | [7] |
| β-cell function (HOMA-2β) | T2DM patients | 5 mg/day | Increased by 1.1% vs 4.9% decrease at 2 years | [14] |
| DPP-4 Inhibition | T2DM rats | 10 mg/kg (oral) | Maximum plasma DPP-4 inhibition of 71.47% | [15][16] |
| GLP-1 Levels | TG9 Mice | 10 mg/kg | 4-fold increase after oral glucose load | [10][11] |
Experimental Protocols
Induction of Type 2 Diabetes in Rodent Models
Streptozotocin (STZ)-Induced Diabetes in Rats (for insulin resistance)
This model mimics T2DM by inducing insulin resistance through a high-fat diet followed by partial destruction of pancreatic β-cells with a low dose of STZ.
-
Animals : Male albino or Sprague-Dawley rats.
-
Diet : Feed rats a high-fat diet (HFD; e.g., 58% calories as fat) for a period of 2-4 weeks to induce insulin resistance.[17]
-
Induction : After the HFD period, administer a single intraperitoneal (IP) injection of STZ (35-50 mg/kg), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5).[9][12][18]
-
Confirmation : Monitor blood glucose levels. Rats with fasting blood glucose ≥ 200 mg/dL are typically considered diabetic and suitable for the study.[17]
STZ-Induced Diabetes in Mice
-
Diet : Provide a high-fat diet throughout the study.[12]
-
Induction : After a 1-week acclimatization period on the HFD, administer a single IP injection of STZ (50 mg/kg) dissolved in citrate buffer.[12]
-
Grouping : Animals can be grouped to receive saxagliptin treatment either before or after STZ administration to study protective or therapeutic effects.[12]
Saxagliptin Administration
-
Vehicle : Saxagliptin can be dissolved in distilled water or 0.5% carboxymethyl cellulose (CMC-Na) for administration.[15][17]
-
Route : Oral gavage is the standard route for preclinical studies.[10][19]
-
Dose : A common effective dose in rodent models is 10 mg/kg, administered once daily.[10][17][19]
-
Duration : Treatment duration can range from several weeks to months, depending on the study endpoints. A 4-week duration has shown significant effects on glycemic and inflammatory markers.[9]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a key procedure to assess improvements in glucose metabolism.
-
Fasting : Fast mice or rats overnight (approximately 16-18 hours) or for a shorter duration of 4-6 hours, ensuring free access to water.[20][21][22]
-
Baseline Glucose : At time t=0, measure baseline blood glucose from a tail nick using a glucometer.[20][21]
-
Saxagliptin Administration : If assessing the acute effect, administer saxagliptin (e.g., 10 mg/kg) by oral gavage 60-75 minutes prior to the glucose challenge.[10][20]
-
Glucose Challenge : Administer a dextrose solution (e.g., 2 g/kg body weight) via oral gavage.[10][21]
-
Blood Glucose Monitoring : Collect blood samples from the tail vein at specific time points after the glucose challenge, typically at 15, 20, 30, 40, 60, 90, and 120 minutes.[20][21]
-
Data Analysis : Plot blood glucose levels over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.[10][20]
References
- 1. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saxagliptin - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. providence.elsevierpure.com [providence.elsevierpure.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saxagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Safety and Efficacy of Combining Saxagliptin and Pioglitazone Therapy in Streptozocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dipeptidyl peptidase-4 inhibition by Saxagliptin prevents inflammation and renal injury by targeting the Nlrp3/ASC inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of treatment with saxagliptin on glycaemic stability and β-cell function in the SAVOR-TIMI 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Safety and Efficacy of Combining Saxagliptin and Pioglitazone Therapy in Streptozocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 2.2. Oral glucose tolerance test (OGTT) in lean mice [bio-protocol.org]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DPP-4 Enzyme Inhibition with Saxagliptin Hydrate
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Saxagliptin Hydrate. The protocol is based on a fluorometric method, which is a common and reliable technique for this purpose.
Introduction
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[1][3][4] Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes.[3][4][5]
Saxagliptin is a potent and selective, reversible inhibitor of the DPP-4 enzyme.[6][7] It forms a covalent but reversible complex with the DPP-4 enzyme, leading to extended inhibition.[8] These application notes describe a detailed in vitro protocol to determine the inhibitory activity of this compound on the DPP-4 enzyme.
Principle of the Assay
The assay is a fluorescence-based method that measures the activity of the DPP-4 enzyme.[1] The enzyme cleaves a non-fluorescent substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC).[1][9] The increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like Saxagliptin, the enzymatic activity is reduced, resulting in a lower fluorescence signal. The percentage of inhibition can be calculated by comparing the fluorescence in the presence and absence of the inhibitor.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
This compound
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm[10]
-
Sitagliptin (as a positive control inhibitor)[10]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Pipettes and other standard laboratory equipment
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as described in the materials section. Keep on ice.
-
DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired concentration in cold assay buffer. The final concentration should be determined based on preliminary experiments to ensure the reaction is in the linear range.
-
DPP-4 Substrate Solution: Prepare the Gly-Pro-AMC substrate solution in assay buffer. The final concentration is typically at or below the Km value for the enzyme.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution with assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Positive Control: Prepare a solution of a known DPP-4 inhibitor, such as Sitagliptin, to be run alongside the test compound.
Assay Procedure
-
Plate Setup:
-
Blank wells: Add 50 µL of assay buffer.
-
Negative Control (Enzyme Activity) wells: Add 40 µL of assay buffer and 10 µL of vehicle (e.g., assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Test (Inhibitor) wells: Add 40 µL of assay buffer and 10 µL of the diluted this compound solutions.
-
Positive Control wells: Add 40 µL of assay buffer and 10 µL of the positive control inhibitor solution.
-
-
Enzyme Addition: Add 10 µL of the diluted DPP-4 enzyme solution to the Negative Control, Test, and Positive Control wells. Do not add enzyme to the Blank wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10-15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately start measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then read the fluorescence.[1]
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the Blank wells from the readings of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Well) / Fluorescence of Negative Control] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Saxagliptin's inhibition of the DPP-4 enzyme.
Table 1: Inhibitory Potency of Saxagliptin against Human DPP-4
| Parameter | Value | Reference |
| Ki | 1.3 nM | [11][12] |
| IC50 | Varies with assay conditions | [11] |
Note: IC50 values are dependent on substrate concentration and other assay conditions. The Ki value is a more absolute measure of inhibitor potency.
Table 2: Kinetic Parameters of Saxagliptin Binding to Human DPP-4 at 37°C
| Parameter | Value | Reference |
| Dissociation half-life (t½) | 50 minutes | [11][12] |
The slow dissociation rate contributes to the prolonged pharmacodynamic effect of Saxagliptin.[11]
Visualizations
DPP-4 Inhibition Signaling Pathway
Caption: DPP-4 Inhibition Pathway by Saxagliptin.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Experimental Workflow for DPP-4 Inhibition Assay.
References
- 1. content.abcam.com [content.abcam.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin Hydrate is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type-2 diabetes.[1] To ensure the stability and safety of a drug product, regulatory agencies such as the International Council for Harmonisation (ICH) require forced degradation studies. These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
This document provides a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound. The methodologies are based on established scientific literature and are intended to guide researchers in designing and executing robust stability-indicating studies.
Materials and Methods
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
LC-MS/MS system for identification of degradation products.
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal stress
-
Photostability chamber
Forced Degradation Experimental Protocols
Forced degradation studies should be performed on a known concentration of this compound solution. A control sample (unstressed) should be analyzed alongside the stressed samples for comparison.
Acid Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., water:acetonitrile).
-
To an aliquot of the stock solution, add an equal volume of 0.1N to 1.0N HCl.[1][2]
-
The reaction can be carried out at ambient temperature (25 ± 2°C) for a period ranging from 30 minutes to 24 hours, or under reflux at 80°C for 24 hours for more aggressive degradation.[1][3]
-
After the specified time, withdraw a sample, neutralize it with an equivalent concentration of NaOH, and dilute it with the mobile phase to the desired concentration for HPLC analysis.
-
Alkaline Hydrolysis
-
Protocol:
-
Prepare a stock solution of this compound as in the acid hydrolysis protocol.
-
To an aliquot of the stock solution, add an equal volume of 0.1N to 1.0N NaOH.[1][2]
-
The reaction can be conducted at ambient temperature (25 ± 2°C) for a period of 3 hours or under reflux at 80°C for 24 hours.[1][3]
-
After the specified time, withdraw a sample, neutralize it with an equivalent concentration of HCl, and dilute it with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Protocol:
-
Prepare a stock solution of this compound.
-
To an aliquot of the stock solution, add an equal volume of 3% to 10% hydrogen peroxide (H₂O₂).[1][2]
-
The reaction is typically carried out at room temperature for 24 hours.[1]
-
After 24 hours, dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
Thermal Degradation
-
Protocol:
-
Place the solid this compound powder in a thermostatically controlled oven.
-
Expose the solid drug to a temperature of 105°C for 10 days.[1]
-
For solution-state thermal stress, prepare a solution of this compound and reflux it at a specified temperature.
-
After the stress period, allow the sample to cool to room temperature, dissolve (if solid) or dilute it with the mobile phase, and analyze by HPLC.
-
Photolytic Degradation
-
Protocol:
-
Expose the solid drug substance and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.
-
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent drug from its degradation products. The following is a representative method compiled from various sources.[1][2][3][4]
| Parameter | Condition |
| Column | C18 or C8 (e.g., Zorbax SB-C8, 150 mm x 4.6 mm, 5µm)[1] |
| Mobile Phase | A: 10 mM Ammonium formate or 0.1% Sodium dihydrogen phosphate in 0.1% orthophosphoric acid[1][4]B: Acetonitrile or Methanol[1][4] |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 210 nm or 220 nm[1][3] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Saxagliptin | Number of Degradation Products |
| Acid Hydrolysis | 1.0 N HCl[1] | 30 min | Ambient | Significant Degradation Reported[3] | Multiple |
| Alkaline Hydrolysis | 1.0 N NaOH[1] | 3 hours | Ambient | Significant Degradation Reported[3] | Multiple |
| Oxidative Degradation | 10% H₂O₂[1] | 24 hours | Ambient | Significant Degradation Reported[3] | Multiple |
| Thermal Degradation | Solid State | 10 days | 105°C[1] | Stable[4] | - |
| Photolytic Degradation | ICH Q1B | - | - | Stable[4] | - |
Table 2: Chromatographic Data for Saxagliptin and its Degradation Products (Example)
| Peak | Retention Time (min) | Relative Retention Time |
| Saxagliptin | 20.0[1] | 1.00 |
| Degradation Product 1 | 15.2 | 0.76 |
| Degradation Product 2 | 18.5 | 0.93 |
| Degradation Product 3 | 22.8 | 1.14 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies of this compound.
Degradation Pathway
Saxagliptin is known to be labile under hydrolytic and oxidative conditions.[4] One of the major degradation pathways involves the intramolecular cyclization of the amino group with the nitrile group to form a cyclic amidine.[5] Other degradation products can be formed through hydrolysis of the nitrile and amide moieties, as well as oxidation.
Caption: Simplified Degradation Pathways of Saxagliptin.
Conclusion
The forced degradation studies outlined in this document provide a framework for assessing the stability of this compound. By subjecting the drug to various stress conditions, potential degradation products can be identified, and stability-indicating analytical methods can be developed and validated. This is a critical step in the drug development process, ensuring the quality, safety, and efficacy of the final pharmaceutical product. It is important to note that the specific conditions and analytical methods may require optimization based on the formulation and intended use of the drug product.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rjptonline.org [rjptonline.org]
- 3. omicsonline.org [omicsonline.org]
- 4. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used to treat type 2 diabetes.[1][2] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[2] These application notes provide detailed protocols for the preparation of Saxagliptin Hydrate solutions and their use in common in vitro experiments.
Data Presentation: Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₅N₃O₂ · H₂O | [3] |
| Molecular Weight | 333.43 g/mol | [3] |
| CAS Number | 945667-22-1 | [3] |
| Solubility in DMSO | 66 mg/mL (197.94 mM) | [3] |
| Solubility in Ethanol | 66 mg/mL (197.94 mM) | [3] |
| Solubility in Water | 1 mg/mL (2.99 mM) | [3] |
| IC₅₀ for DPP-4 | 26 nM | [3] |
| Storage Temperature | -20°C (for solid and stock solutions) | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound that can be diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Solvent Selection: Based on its high solubility, DMSO is the recommended solvent for preparing primary stock solutions.[3] Ethanol is a suitable alternative.[3]
-
Calculation: Determine the required mass of this compound to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of sterile DMSO or ethanol.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[4]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for long-term stability.[3]
-
Note on Stability in Aqueous Solutions: While this compound is sparingly soluble in water, it is recommended to prepare fresh aqueous dilutions from the stock solution for each experiment. The stability of Saxagliptin in aqueous solutions for more than one day is not guaranteed.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., HEPES buffer)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare Saxagliptin Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant DPP-4 enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted this compound solutions.
-
Add the diluted DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cells in culture.
Materials:
-
Cell line of interest (e.g., INS-1, MSC, MC3T3E1)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Saxagliptin concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow
Saxagliptin Signaling Pathway
Saxagliptin, by inhibiting DPP-4, prevents the degradation of Stromal Cell-Derived Factor-1α (SDF-1α).[2] The increased levels of SDF-1α then bind to its receptor, CXCR4, activating downstream signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This activation ultimately leads to the expression of proliferation-related factors such as c-myc and cyclin D1, promoting cell proliferation.[2]
Caption: Saxagliptin's inhibition of DPP-4 leads to increased SDF-1α and subsequent cell proliferation.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Application Notes and Protocols for Analytical Method Validation of Saxagliptin Hydrate in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Ensuring the quality and purity of the bulk drug is critical for the safety and efficacy of the final pharmaceutical product. This document provides detailed application notes and protocols for the analytical method validation of Saxagliptin Hydrate, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. These methods are validated as per the International Conference on Harmonisation (ICH) guidelines.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is a stability-indicating assay that can accurately and precisely quantify this compound in the presence of its degradation products and related substances.[1]
Data Presentation
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Grace C18 (250mm x 4.6ID, 5µm)[2][3] | Zorbax SB-C8 (150mm x 4.6mm, 5µm)[1] | Phenomenex Kinetex C8 (150 x 4.6mm, 5µm)[4] |
| Mobile Phase | Methanol: Water (80:20 v/v)[2][3] | Buffer:Acetonitrile (70:30 v/v)¹[1] | 0.1% Perchloric acid: ACN (50:40 v/v)[4] |
| Flow Rate | 0.8 ml/min[2][3] | 1.0 ml/min[1] | 1.2 ml/min[4] |
| Detection Wavelength | 212 nm[2][3] | 220 nm[1] | 212 nm[4] |
| Injection Volume | 20 µL[2][3] | Not Specified | 10 µL[4] |
| Column Temperature | Ambient | 30°C[1] | Not Specified |
| Retention Time (min) | ~4.196[2][3] | ~20[1] | ~1.87[4] |
¹Buffer: 1.0 ml of orthophosphoric acid mixed with 0.1% of sodium dihydrogen phosphate solution.[1]
Table 2: System Suitability Parameters for the RP-HPLC Method
| Parameter | Acceptance Criteria | Observed Value (Condition 2) |
| Tailing Factor | ≤ 2 | 1.0[1] |
| Theoretical Plates | > 2000 | Meets requirement |
| Resolution | > 2.0 | > 2.5 (between Saxagliptin and its impurities)[1] |
| %RSD of Peak Areas | < 2.0% | < 2.0%[5] |
Table 3: Validation Summary of the RP-HPLC Method
| Parameter | Range/Value |
| Linearity Range | 10 - 50 µg/ml[2] |
| Correlation Coefficient (r²) | 0.999[2] |
| Accuracy (% Recovery) | 98.23% - 105.2%[6] |
| Precision (%RSD) | < 2.0% (for intraday and interday)[6] |
| Limit of Detection (LOD) | 0.37 µg/ml[4] |
| Limit of Quantification (LOQ) | 1.1193 µg/ml[4] |
Experimental Protocol
1.2.1. Preparation of Solutions
-
Mobile Phase (Condition 1): Prepare a mixture of Methanol and Water in the ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas.[2][3]
-
Standard Stock Solution (1000 µg/ml): Accurately weigh 10 mg of this compound standard and transfer it to a 10 ml volumetric flask. Dissolve in the mobile phase and make up the volume.[7]
-
Working Standard Solutions (10-50 µg/ml): From the standard stock solution, prepare a series of dilutions to obtain concentrations of 10, 20, 30, 40, and 50 µg/ml with the mobile phase.[2]
-
Sample Solution: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and prepare a solution of 1000 µg/ml in the mobile phase. Further dilute to a suitable concentration within the linearity range.
1.2.2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Set the chromatographic conditions as specified in Table 1.
-
Inject 20 µL of a blank (mobile phase) to ensure no interference.
-
Inject the standard solutions in triplicate to check the system suitability. The parameters should meet the criteria in Table 2.
-
Inject the sample solution in triplicate.
-
Record the chromatograms and calculate the amount of this compound in the bulk drug sample.
1.2.3. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions.[4][8]
-
Acid Degradation: Treat the drug solution with 0.1N HCl.[4]
-
Base Degradation: Treat the drug solution with 0.1N NaOH.[4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[4]
-
Thermal Degradation: Expose the solid drug to heat.[1]
-
Photolytic Degradation: Expose the drug solution to UV light.[8]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main drug peak.
Workflow Diagram
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. bepls.com [bepls.com]
- 3. jddtonline.info [jddtonline.info]
- 4. rjptonline.org [rjptonline.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. RP-HPLC method for saxagliptin in bulk and dosage forms. [wisdomlib.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of Saxagliptin Hydrate in Cardiovascular Outcome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key cardiovascular outcome research involving saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on the landmark Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial, and the investigation of associated signaling pathways. Detailed protocols for the clinical trial and relevant laboratory experiments are provided to facilitate further research and drug development.
Cardiovascular Outcome Clinical Trial: SAVOR-TIMI 53
The SAVOR-TIMI 53 trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the long-term cardiovascular safety and efficacy of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[1][2]
Experimental Protocol: SAVOR-TIMI 53 Clinical Trial
Objective: To determine the effect of saxagliptin on the incidence of major adverse cardiovascular events (MACE) in patients with type 2 diabetes and a history of, or risk factors for, cardiovascular disease.[3][4]
Study Design:
-
Phase: IV, randomized, double-blind, placebo-controlled, multicenter trial.[4]
-
Patient Population: 16,492 patients with type 2 diabetes mellitus.[1][5]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of end-stage renal disease requiring dialysis.
-
Previous renal transplantation.
-
Serum creatinine > 6.0 mg/dL.
-
Use of a DPP-4 inhibitor or GLP-1 agonist within the 6 months prior to randomization.[1]
-
-
Intervention:
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[1][5]
-
Secondary Endpoint: A composite of the primary endpoint, hospitalization for heart failure, coronary revascularization, or unstable angina.[1][3]
-
Duration: Median follow-up of 2.1 years.[2]
Data Collection and Analysis:
-
Clinical data, including adverse events, were collected at regular follow-up visits.
-
All major cardiovascular events were adjudicated by an independent clinical events committee blinded to treatment assignment.
-
The primary analysis was a time-to-event analysis using a Cox proportional-hazards model.
Data Presentation: Key Outcomes of the SAVOR-TIMI 53 Trial
Table 1: Baseline Characteristics of Patients in the SAVOR-TIMI 53 Trial
| Characteristic | Saxagliptin (N=8,280) | Placebo (N=8,212) |
| Age (years), mean | 65.1 | 65.1 |
| Female, % | 33.6 | 33.5 |
| Duration of Diabetes (years), median | 10.3 | 10.3 |
| HbA1c (%), mean | 8.0 | 8.0 |
| Established CV Disease, % | 78.3 | 78.8 |
| Multiple Risk Factors, % | 21.7 | 21.2 |
| eGFR ≤50 mL/min, % | 15.9 | 15.9 |
Source: Data compiled from multiple sources.
Table 2: Primary and Secondary Cardiovascular Outcomes in the SAVOR-TIMI 53 Trial
| Outcome | Saxagliptin (N=8,280) | Placebo (N=8,212) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 613 (7.3%) | 609 (7.2%) | 1.00 (0.89-1.12) | 0.99 |
| Cardiovascular Death | 269 (3.2%) | 261 (3.2%) | 1.03 (0.87-1.22) | 0.72 |
| Myocardial Infarction | 297 (3.6%) | 303 (3.7%) | 0.98 (0.83-1.14) | 0.76 |
| Ischemic Stroke | 145 (1.7%) | 126 (1.5%) | 1.15 (0.91-1.46) | 0.24 |
| Secondary Composite Endpoint | 1059 (12.8%) | 1034 (12.4%) | 1.02 (0.94-1.11) | 0.66 |
| Hospitalization for Heart Failure | 289 (3.5%) | 228 (2.8%) | 1.27 (1.07-1.51) | 0.007 |
| All-Cause Mortality | 420 (5.1%) | 378 (4.6%) | 1.11 (0.96-1.27) | 0.15 |
Source: Data compiled from multiple sources.[5][6]
Investigation of Underlying Signaling Pathways
The unexpected finding of an increased risk of hospitalization for heart failure with saxagliptin in the SAVOR-TIMI 53 trial prompted further investigation into the potential underlying molecular mechanisms.[7] Research has focused on the off-target effects of saxagliptin on other dipeptidyl peptidases, such as DPP9, and the subsequent impact on intracellular signaling in cardiomyocytes.[8]
Experimental Protocol: Analysis of CaMKII and PKC Signaling in Cardiomyocytes
Objective: To investigate the effect of saxagliptin on the phosphorylation and activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) in cardiomyocytes.
Materials:
-
HL-1 cardiomyocyte cell line or primary isolated cardiomyocytes.
-
Saxagliptin hydrate.
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes.
-
Primary antibodies: anti-phospho-CaMKII (Thr286), anti-total-CaMKII, anti-phospho-PKC (pan), anti-total-PKC, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-1 cardiomyocytes or primary cardiomyocytes under standard conditions.
-
Treat cells with varying concentrations of saxagliptin or vehicle control for specified time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins between saxagliptin-treated and control groups.
-
Visualizations of Pathways and Workflows
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Pathway.
SAVOR-TIMI 53 Clinical Trial Workflow
Caption: SAVOR-TIMI 53 Trial Workflow.
Proposed Signaling Pathway for Saxagliptin-Induced Heart Failure Risk
Caption: Saxagliptin and Heart Failure Risk.
References
- 1. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Saxagliptin and cardiovascular outcomes in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes [frontiersin.org]
- 7. rxfiles.ca [rxfiles.ca]
- 8. researchgate.net [researchgate.net]
Investigating neuroprotective effects of Saxagliptin Hydrate in research
Introduction
Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily utilized for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1][2] Emerging preclinical evidence strongly suggests that Saxagliptin also exerts significant neuroprotective effects, positioning it as a promising therapeutic candidate for various neurological disorders.[3][4][5] These neuroprotective properties are attributed to its ability to mitigate neuroinflammation, oxidative stress, and apoptosis in the central nervous system.[5][6][7]
Mechanism of Neuroprotection
The neuroprotective effects of Saxagliptin are multifactorial and stem from its primary role as a DPP-4 inhibitor. By increasing the bioavailability of GLP-1 in the brain, Saxagliptin initiates a cascade of downstream signaling events that collectively protect neuronal cells from damage and death.[8]
Key mechanisms include:
-
Reduction of Neuroinflammation: Saxagliptin has been shown to suppress the activation of microglia and astrocytes, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][5][9]
-
Amelioration of Oxidative Stress: The compound enhances the brain's antioxidant defenses while reducing the generation of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage to lipids, proteins, and DNA.[5][7][8]
-
Inhibition of Apoptosis: Saxagliptin modulates the expression of key apoptosis-regulating proteins. It has been observed to decrease the levels of pro-apoptotic factors like Bax and cleaved Caspase-3, while increasing the levels of the anti-apoptotic protein Bcl-2.[5][7][10]
-
Improved Neuronal Insulin Signaling: In models of Alzheimer's disease, Saxagliptin helps restore impaired insulin signaling pathways in the brain, which is crucial for neuronal survival and function. This includes reducing the hyperphosphorylation of tau protein and decreasing the accumulation of β-amyloid plaques.[3][9][11]
Data Presentation
Table 1: In Vivo Neuroprotective Effects of Saxagliptin in a Rat Model of Traumatic Brain Injury (TBI)
| Parameter Assessed | Treatment Group | Outcome | Reference |
| Neurobehavioral Score | TBI + Saxagliptin (1 & 3 mg/kg/day) | Markedly improved outcomes compared to vehicle | [5] |
| Neuronal Cell Death | TBI + Saxagliptin (1 & 3 mg/kg/day) | Decreased neuronal cell death in histological analysis | [5] |
| Oxidative Stress Markers | TBI + Saxagliptin (1 & 3 mg/kg/day) | Mitigated TBI-induced oxidative stress markers | [5][7] |
| Neuroinflammation Markers | |||
| iNOS, COX-2, IL-6, TNF-α | TBI + Saxagliptin (1 & 3 mg/kg/day) | Reduced levels of inflammatory markers | [5] |
| Apoptosis Markers | |||
| Bax, Caspase 3 | TBI + Saxagliptin (1 & 3 mg/kg/day) | Reduced levels of pro-apoptotic markers | [5] |
| Bcl-2 | TBI + Saxagliptin (1 & 3 mg/kg/day) | Increased levels of anti-apoptotic marker | [5] |
Table 2: In Vivo Effects of Saxagliptin in a Rat Model of Scopolamine-Induced Alzheimer's-like Pathology
| Parameter Assessed | Treatment Group | Outcome | Reference |
| Cognitive & Spatial Memory | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Mitigated cognitive and spatial memory deficits | [11] |
| Hippocampal Acetylcholine | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Increased levels compared to scopolamine group | [11] |
| β-amyloid plaques | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Reduction in β-amyloid plaques | [11] |
| Tau Phosphorylation | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Reduction in tau hyperphosphorylation | [11] |
| GSK-3β | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Reduction in the upstream kinase GSK-3β | [11] |
| Neuronal Insulin Signaling | Scopolamine + Saxagliptin (3 mg/kg for 6 weeks) | Restored impaired neuronal insulin signaling | [11] |
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - Angelopoulou - Annals of Translational Medicine [atm.amegroups.org]
- 4. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Saxagliptin in traumatic brain injury: ameliorating oxidative stress, neuroinflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Role of DPP-4 and SGLT2 Inhibitors Connected to Alzheimer Disease in Type 2 Diabetes Mellitus [frontiersin.org]
- 9. Neuroprotective Role of DPP-4 Inhibitor Linagliptin Against Neurodegeneration, Neuronal Insulin Resistance and Neuroinflammation Induced by Intracerebroventricular Streptozotocin in Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saxagliptin protects against diabetic nephropathy by inhibiting caspase 3/PARP-1-dependent nephrocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.cu.edu.eg [scholar.cu.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Optimizing RP-HPLC Analysis of Saxagliptin Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase and overall analysis of Saxagliptin Hydrate by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A1: A common starting point for the RP-HPLC analysis of this compound is a mixture of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.[1][2][3] The exact ratio can vary, but a common initial ratio is in the range of 50:50 to 70:30 (buffer:organic modifier, v/v).[3]
Q2: What is the recommended detection wavelength for this compound?
A2: The UV detection wavelength for this compound is typically set between 210 nm and 225 nm for optimal response and sensitivity.[4][5]
Q3: Which type of HPLC column is most suitable for this analysis?
A3: A C18 or C8 column is most frequently used for the separation of this compound.[1][3][5] These columns provide good retention and separation from potential impurities.
Q4: How does the pH of the mobile phase affect the analysis?
A4: The pH of the mobile phase is a critical parameter in the analysis of this compound, which is a basic compound. Operating at a lower pH (around 2-5) can help to protonate residual silanol groups on the silica-based column packing, which minimizes peak tailing.[6][7][8] Adjusting the pH can also influence the retention time and selectivity of the separation.[1][3]
Q5: What are common flow rates used in this analysis?
A5: Typical flow rates for the RP-HPLC analysis of this compound range from 0.8 mL/min to 1.2 mL/min.[9][10] The optimal flow rate will depend on the column dimensions and desired analysis time.
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of this compound.
Problem: Peak Tailing
Possible Causes:
-
Secondary Interactions: Interaction between the basic analyte and acidic silanol groups on the column packing material is a primary cause of peak tailing.[6][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too high, it can lead to increased interaction with silanol groups.[6][8]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[6]
-
Column Overload: Injecting too much sample can saturate the column, resulting in tailing peaks.[11]
-
Column Degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[6]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to a range of 2-5 to suppress the ionization of silanol groups.[6][7]
-
Increase Buffer Strength: Use a buffer concentration in the range of 10-50 mM to ensure adequate pH control.[6]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can reduce tailing, although this is less common with modern high-purity silica columns.[8]
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[11]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize exposed silanol groups.[11]
-
Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.[6]
Problem: Peak Fronting
Possible Causes:
-
Sample Overload: Injecting a sample that is too concentrated.[12][13]
-
Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent.[12][13]
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase.[13]
-
Column Collapse: Physical damage to the column packing bed.[12][13]
Solutions:
-
Decrease Sample Concentration: Dilute the sample to a lower concentration.[13]
-
Optimize Sample Solvent: Ensure the sample is fully dissolved in a solvent that is similar in strength to or weaker than the mobile phase.[13]
-
Check Column Integrity: If fronting persists, the column may be damaged and require replacement.[12]
Problem: Peak Splitting
Possible Causes:
-
Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter.[14]
-
Column Void: A void or channel has formed in the column packing material.[14]
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak distortion.[12]
-
Co-elution of an Impurity: A closely eluting impurity may appear as a shoulder or a split peak.[14]
Solutions:
-
Filter Samples: Always filter samples before injection to remove particulates.
-
Reverse Flush the Column: Disconnect the column from the detector and reverse the flow direction to try and dislodge any blockage from the inlet frit.
-
Replace the Column: If a void has formed, the column will likely need to be replaced.[14]
-
Adjust Injection Solvent: Dissolve the sample in the mobile phase whenever possible.
-
Optimize Separation: Modify the mobile phase composition or gradient to improve the resolution between the main peak and any closely eluting impurities.[14]
Data Presentation
Table 1: Comparison of Reported RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Ammonium acetate buffer (pH 5.0) and Methanol (47:53 v/v)[1] | Phosphate buffer and Acetonitrile (70:30 v/v)[3] | Acetonitrile, Methanol, and Water (40:10:50 v/v) with pH adjusted to 3.5[5] | Phosphate buffer (pH 4.6) and Acetonitrile (53:47 v/v)[2] |
| Column | Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[1] | Zorbax SB-C8 (150 mm x 4.6 mm, 5µm)[3] | C18 (250 mm x 4.6 mm, 5 µm)[5] | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 0.7 mL/min[5] | 1.0 mL/min[2] |
| Detection Wavelength | 210 nm[1] | 220 nm[3] | 223 nm[5] | 245 nm[2] |
| Retention Time | Not Specified | ~20 min (gradient)[3] | 3.98 min[5] | 2.1 min[2] |
Experimental Protocols
Detailed Methodology for RP-HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical requirements.
1. Preparation of Mobile Phase (Example: Phosphate Buffer and Acetonitrile) a. Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate). b. Adjust the pH of the buffer to the desired value (e.g., pH 4.6) using dilute phosphoric acid or potassium hydroxide. c. Filter the buffer through a 0.45 µm membrane filter. d. Prepare the mobile phase by mixing the filtered buffer and HPLC-grade acetonitrile in the desired ratio (e.g., 53:47 v/v).[2] e. Degas the mobile phase using sonication or vacuum degassing.
2. Preparation of Standard Solution a. Accurately weigh a suitable amount of this compound reference standard. b. Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration. c. Prepare working standard solutions by diluting the stock solution with the diluent to the desired concentration range for calibration.
3. Preparation of Sample Solution a. For bulk drug, accurately weigh and dissolve the sample in the diluent to a known concentration. b. For dosage forms, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a specific dose of Saxagliptin to a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions a. Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][5] b. Mobile Phase: As prepared in step 1. c. Flow Rate: 1.0 mL/min.[2] d. Injection Volume: 10-20 µL. e. Column Temperature: Ambient or controlled (e.g., 30 °C). f. Detection: UV at 222 nm.[12]
5. System Suitability a. Before sample analysis, inject the standard solution multiple times (e.g., n=6) to check for system suitability parameters. b. The acceptance criteria typically include:
- Tailing factor: ≤ 2.0
- Theoretical plates: > 2000
- Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
6. Analysis a. Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system. b. Record the chromatograms and integrate the peak areas. c. Construct a calibration curve by plotting the peak area of the standards against their concentrations. d. Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common peak shape problems in HPLC.
Caption: General experimental workflow for RP-HPLC analysis.
References
- 1. ijsred.com [ijsred.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. omicsonline.org [omicsonline.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. bepls.com [bepls.com]
- 10. RP-HPLC method for metformin and saxagliptin: validation and analysis. [wisdomlib.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Issues of Saxagliptin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Saxagliptin Hydrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
This compound is generally considered sparingly soluble in water.[1] Its solubility in aqueous buffers can be limited. For instance, the solubility of its hydrochloride salt in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 2 mg/mL.[2][3] Other sources have reported its solubility in water to be around 1 mg/mL, while some indicate it could be higher.[4][5] This variability can be attributed to differences in experimental conditions, such as temperature, pH, and the specific salt form used.
Q2: How does pH affect the solubility of this compound?
Q3: What are the best organic solvents for dissolving this compound?
This compound and its hydrochloride salt show good solubility in several organic solvents. This is useful for preparing concentrated stock solutions that can then be diluted into aqueous buffers. Common solvents include:
It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is minimal to avoid potential physiological effects in biological experiments.[2][3]
Q4: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
If you are facing difficulty dissolving this compound directly in an aqueous buffer, consider the following steps:
-
Verify the pH: Ensure the pH of your buffer is suitable. For a weakly basic drug, a slightly acidic pH may improve solubility.
-
Gentle Heating: Mild warming and agitation can sometimes help increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Use a Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol, and then dilute it stepwise into your aqueous buffer while vortexing.[3]
-
Particle Size: Ensure you are using a fine powder, as smaller particle sizes increase the surface area available for dissolution.[9]
Q5: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent of choice, such as DMSO, ethanol, or DMF.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3] These stock solutions can then be diluted into aqueous buffers or isotonic saline for experiments.[2][3]
Q6: For how long can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of Saxagliptin for more than one day.[2][3] For longer-term storage, it is advisable to store the compound as a solid at -20°C or as a stock solution in a suitable organic solvent at -20°C or -80°C.[3][5][7]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Precipitation is observed after diluting the organic stock solution into an aqueous buffer.
-
Primary Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific conditions (pH, temperature, buffer composition). The organic solvent from the stock solution can also influence the final solubility.
-
Solution:
-
Reduce Final Concentration: Decrease the amount of stock solution added to the buffer.
-
Increase Co-solvent Percentage: Slightly increase the percentage of the organic co-solvent in the final solution, but keep it within limits acceptable for your experimental system.
-
Stepwise Dilution: Add the stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to facilitate rapid dispersion and prevent localized high concentrations.
-
pH Adjustment: Adjust the pH of the final aqueous buffer to a range where Saxagliptin solubility is higher (e.g., slightly acidic).
-
Issue 2: Low or inconsistent results from solubility studies.
-
Primary Cause: The system may not have reached equilibrium, or the quantification method may not be accurate. Temperature fluctuations can also affect solubility.
-
Solution:
-
Ensure Equilibrium: Increase the incubation time for the shake-flask method (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
Control Temperature: Conduct experiments in a temperature-controlled environment (e.g., a calibrated incubator shaker).
-
Validate Analytical Method: Ensure your quantification method (e.g., HPLC) is properly validated for linearity, accuracy, and precision within the expected concentration range.[10][11]
-
Proper Sampling: After equilibration, centrifuge the samples at high speed to pellet all undissolved solids. Carefully collect the supernatant for analysis, avoiding any disturbance of the pellet.
-
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 945667-22-1 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. RP-HPLC method for saxagliptin in bulk and dosage forms. [wisdomlib.org]
- 11. ijarsct.co.in [ijarsct.co.in]
Minimizing matrix effects in bioanalysis of Saxagliptin Hydrate
Welcome to the technical support center for the bioanalysis of Saxagliptin Hydrate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the bioanalysis of Saxagliptin?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] In the bioanalysis of Saxagliptin using LC-MS/MS, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[4][5] Phospholipids are often a major cause of ion suppression in plasma samples.[6]
Q2: I'm observing significant ion suppression for Saxagliptin. What are the common causes and how can I troubleshoot this?
A2: Common causes for ion suppression include:
-
Inadequate Sample Cleanup: Residual matrix components, such as phospholipids, may be co-eluting with Saxagliptin.
-
Poor Chromatographic Resolution: The analyte peak is not sufficiently separated from matrix interferences.[4]
-
Suboptimal Ionization Source Conditions: The settings on your mass spectrometer's ion source may not be ideal for Saxagliptin in the presence of the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is known to leave behind phospholipids, try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[6]
-
Adjust Chromatographic Conditions: Modify your HPLC/UPLC method to improve the separation of Saxagliptin from matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of column, such as a HILIC column.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a similar manner.[1]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[5]
Q3: How can I quantitatively assess the matrix effect in my Saxagliptin assay?
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF).[1] This is typically done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution at the same concentration.[1]
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
The FDA and other regulatory agencies have guidelines on acceptable limits for matrix effects in bioanalytical method validation.[8]
Q4: What are the expected recovery and matrix effect values for Saxagliptin bioanalysis?
A4: Published methods for Saxagliptin show a range of acceptable recovery and matrix effect values. The extraction recovery for Saxagliptin is generally expected to be high and consistent. For instance, some methods report an extraction recovery of over 81% and matrix effects ranging from approximately 90% to 110%.[9] Another study reported an extraction recovery of >92% with a matrix effect ranging from 91.0% to 110.0%.[7][10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the bioanalysis of Saxagliptin, providing a comparative overview of their performance.
Table 1: Comparison of Sample Preparation Techniques and Reported Matrix Effects
| Sample Preparation Method | Extraction Solvent/Cartridge | Reported Matrix Effect Range | Internal Standard Used | Reference |
| Protein Precipitation (PPT) | Acetonitrile | 91.0% - 110.0% | Not specified | [7][10][11] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 90.27% - 109.15% | Not specified | [9] |
| Solid-Phase Extraction (SPE) | Not specified | Not explicitly stated, but method validated | Yes | [12] |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HILIC Chrom Matrix HP amide (5 µm, 3.0 × 100 mm)[7] | C18 (2.1 × 50 mm, 1.7 µm)[9] | ACE 5CN (150 mm × 4.6 mm, 5 µm)[12] |
| Mobile Phase | A: AcetonitrileB: 5 mM ammonium formate buffer with 0.1% formic acid[7] | A: MethanolB: 0.1% formic acid (40:60, v/v)[9] | A: AcetonitrileB: 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v)[12] |
| Flow Rate | Not specified | Not specified | Not specified |
| Ionization Mode | ESI Positive[7] | ESI Positive[9] | Not specified |
| Linearity Range | 0.1-100 ng/mL[7] | 0.5-100 ng/mL[9] | Not specified |
| Recovery | >92%[7] | >81.01%[9] | Not specified |
Detailed Experimental Protocols
Below are detailed methodologies for common experiments in Saxagliptin bioanalysis, designed to minimize matrix effects.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Spike the sample with the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, which can significantly reduce matrix effects.
-
Sample Aliquoting: Pipette 200 µL of plasma into a glass tube.
-
Addition of Internal Standard: Add the internal standard to the sample.
-
pH Adjustment (if necessary): Adjust the sample pH to optimize the extraction of Saxagliptin.
-
Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the logical relationships in troubleshooting matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 12. researchgate.net [researchgate.net]
Improving the yield and purity of Saxagliptin Hydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Saxagliptin Hydrate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Issue 1: Low overall yield of Saxagliptin.
-
Question: My overall yield for the synthesis of Saxagliptin is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
-
Answer: Low overall yield can stem from several stages of the synthesis. Here are some common areas to investigate:
-
Inefficient Amide Coupling: The coupling of (S)-N-Boc-3-hydroxyadamantylglycine with L-cis-4,5-methanoprolinamide hydrochloride is a critical step. Inefficient coupling can be a major contributor to low yield.
-
Solution: Ensure that your coupling reagents are fresh and active. Propylphosphonic anhydride (T3P) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) have been shown to provide good yields. Optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. The use of an appropriate base, like N,N-Diisopropylethylamine (DIPEA), is also crucial.[1]
-
-
Incomplete Dehydration: The dehydration of the primary amide to form the nitrile is another critical step where yield can be lost.
-
Solution: Trifluoroacetic anhydride (TFAA) is an effective dehydrating agent. However, for a safer and more efficient process, consider using T3P, which has been shown to give high yields and purity.[1] The choice of solvent is also important; dichloromethane (DCM) has been found to be effective.[1]
-
-
Suboptimal Boc Deprotection: Incomplete removal of the Boc protecting group will result in a lower yield of the final product.
-
Solution: The use of aqueous HCl is a common and effective method for Boc deprotection.[1] Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like TLC or HPLC.
-
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.
-
Solution: Minimize the number of transfer steps. During work-up, ensure proper phase separation to avoid loss of the organic layer containing the product. For purification, carefully select the crystallization solvent and optimize conditions to maximize crystal recovery.
-
-
Issue 2: High levels of impurities in the final product.
-
Question: My final this compound product has a high level of impurities, particularly the cyclic amidine impurity. How can I minimize its formation?
-
Answer: The formation of the cyclic amidine impurity is a known challenge in Saxagliptin synthesis, as it is a thermodynamically favored intramolecular cyclization product of the parent drug.[2][3][4]
-
Cause: The primary amine of Saxagliptin can nucleophilically attack the adjacent nitrile group.[2] This process is accelerated by:
-
Solutions:
-
Control of Moisture: Ensure all solvents and reagents are anhydrous, especially in the final steps of the synthesis and during storage.
-
pH Control: The formation of the epi-cyclic amidine is favored at higher pH. Lowering the micro-environmental pH can reduce the formation of this impurity.[]
-
Prompt Isolation and Conversion to a Stable Salt: After deprotection of the Boc group, the free base of Saxagliptin is prone to cyclization.[4] It is advisable to convert it to a stable acid addition salt, such as the hydrochloride salt, as soon as possible.[6]
-
Careful Selection of Excipients in Formulation: If preparing a pharmaceutical formulation, be aware that certain excipients can promote the formation of the cyclic amidine impurity.[3]
-
-
-
Question: Besides the cyclic amidine, what other common impurities should I be aware of and how can I control them?
-
Answer: Other potential impurities can arise from starting materials, intermediates, and side reactions.
-
Diastereomers: Incomplete stereochemical control during the synthesis can lead to the formation of diastereomers.
-
Solution: The stereochemistry is primarily set during the synthesis of the (S)-N-Boc-3-hydroxyadamantylglycine intermediate. Using a stereoselective synthesis, such as an enzymatic reductive amination or a chiral resolution step, is crucial for controlling the formation of the desired stereoisomer.[7][8]
-
-
Over-amidation Products: These can form as by-products during the amide coupling step.[]
-
Solution: Optimize the stoichiometry of the coupling reagents and the reaction time to minimize the formation of these impurities.
-
-
Residual Solvents and Reagents: Incomplete removal of solvents and unreacted reagents can contaminate the final product.
-
Solution: Employ efficient drying techniques and use purification methods like crystallization to remove residual solvents and reagents.
-
-
Issue 3: Difficulty in purification and isolation.
-
Question: I am having trouble obtaining this compound with high purity through crystallization. What are some effective purification strategies?
-
Answer: Crystallization is a critical step for achieving high purity.
-
Solvent Selection: The choice of solvent system is crucial for effective purification. Mixtures of organic solvents and water are often used. For example, processes involving ethyl acetate and water have been described for the isolation of Saxagliptin monohydrate.
-
Formation of a Stable Crystalline Salt: Purification can often be improved by crystallizing Saxagliptin as a stable salt, such as the hydrochloride dihydrate. This can then be converted to the desired free base hydrate.[6][10]
-
Use of Schiff Base Intermediates: A novel approach to purification involves the formation of a Schiff base intermediate of Saxagliptin. These intermediates can have advantageous properties for purification, such as improved crystallinity. The purified Schiff base can then be hydrolyzed to yield highly pure Saxagliptin.[11]
-
Data on Reagent and Solvent Effects on Yield and Purity
The following tables summarize the impact of different reagents and solvents on the yield and purity of key steps in Saxagliptin synthesis, based on available literature.
Table 1: Comparison of Coupling Reagents for Amide Formation
| Coupling Reagent | Base | Solvent | Purity of Crude Product (%) | Yield (%) | Reference |
| T3P | DIPEA | DCM | >95 | High | [1] |
| EDC-HOBt | NMM | DCM | ~92 | High | [1] |
NMM: N-Methylmorpholine
Table 2: Comparison of Dehydrating Reagents for Nitrile Formation
| Dehydrating Reagent | Solvent | Purity of Crude Product (%) | Yield (%) | Reference |
| T3P | DCM | 94.36 | 83 | [1] |
| TFAA | DCM | High | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of Boc-Saxagliptin
This protocol describes the coupling of (S)-N-Boc-3-hydroxyadamantylglycine and L-cis-4,5-methanoprolinamide hydrochloride, followed by dehydration to yield Boc-Saxagliptin.
-
Amide Coupling:
-
To a stirred solution of (S)-N-Boc-3-hydroxyadamantylglycine (1 equivalent) in dichloromethane (DCM), add L-cis-4,5-methanoprolinamide hydrochloride (1 equivalent) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) at 25-30°C.
-
Stir the mixture for 10-15 minutes.
-
Add a 50% solution of propylphosphonic anhydride (T3P) in DCM (1 equivalent) over 15 minutes, maintaining the temperature at 25-30°C.
-
Stir the reaction for 2 hours, monitoring completion by TLC.
-
Upon completion, add water and stir for 10-15 minutes.
-
Separate the organic layer and wash sequentially with water and 5% aqueous NaHCO3 solution.
-
Concentrate the organic layer under vacuum to afford the crude amide intermediate.
-
-
Dehydration to Nitrile (Boc-Saxagliptin):
-
Dissolve the crude amide intermediate in DCM.
-
Add DIPEA (0.036 mol per 0.089 mol of intermediate) followed by a 50% solution of T3P in DCM (2 equivalents, added in two portions 7 hours apart) at 25-30°C.
-
Maintain the reaction at this temperature for 24 hours, monitoring by TLC.
-
After completion, add water and stir for 10-15 minutes.
-
Separate the organic layer and wash with water followed by 5% aqueous NaHCO3 solution.
-
Distill off the organic layer under vacuum to afford crude Boc-Saxagliptin as an off-white solid.[1]
-
Protocol 2: Deprotection and Isolation of Saxagliptin Hydrochloride
-
Boc Deprotection:
-
Subject the crude Boc-Saxagliptin to Boc deprotection using aqueous HCl.
-
Monitor the reaction for completion.
-
-
Salt Formation and Isolation:
Visualizing the Synthesis and Troubleshooting
Diagram 1: Simplified Synthetic Workflow for Saxagliptin
Caption: A high-level overview of the key stages in the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Cyclic Amidine Impurity
Caption: A decision tree for troubleshooting the formation of the cyclic amidine impurity.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Saxagliptin Cyclic Amide|CAS 1350800-77-9 [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 6. US20090054303A1 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. EP2137149A2 - Crystal forms of saxagliptin and processes for preparing same - Google Patents [patents.google.com]
- 11. EP2539321A1 - Saxagliptin intermediates, saxagliptin polymorphs, and processes for preparation thereof - Google Patents [patents.google.com]
Addressing variability in Saxagliptin Hydrate cell-based assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saxagliptin Hydrate in cell-based assays. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Saxagliptin is a highly potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, Saxagliptin prevents the breakdown of GLP-1 and GIP, leading to increased levels of these hormones. This, in turn, enhances insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[3]
Q2: What are the key chemical properties of this compound relevant to cell-based assays?
This compound is a white to light brown crystalline powder. Its solubility is a critical factor in preparing stock solutions for cell-based assays. It is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[4] It's important to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of solvents like DMSO can be toxic to cells.
Q3: What is a typical IC50 value for Saxagliptin in a DPP-4 inhibition assay?
The half-maximal inhibitory concentration (IC50) for Saxagliptin is typically in the low nanomolar range, indicating its high potency. Reported IC50 values can vary depending on the specific assay conditions, such as substrate concentration and the source of the DPP-4 enzyme. A commonly cited IC50 value is around 0.5 nmol/L.[4]
Troubleshooting Guide
Variability in cell-based assay results can arise from multiple sources. This guide addresses common issues encountered during experiments with this compound.
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including Saxagliptin dilutions, can lead to significant differences between wells.
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to changes in reagent concentrations.
-
Cell Health: Poor or inconsistent cell health can affect their response to treatment.
Solutions:
-
Cell Seeding: Ensure thorough mixing of the cell suspension before and during plating. Consider using a multichannel pipette for better consistency.
-
Pipetting: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
Plate Layout: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion before seeding. Ensure cells are in the logarithmic growth phase.
Issue 2: Inconsistent or Unexpected IC50 Values
Possible Causes:
-
Substrate Concentration: The IC50 value of a competitive inhibitor like Saxagliptin can be influenced by the concentration of the substrate used in the assay.
-
Incorrect Inhibitor Concentration: Errors in the preparation of Saxagliptin stock solutions or serial dilutions will directly impact the IC50 value.
-
Assay Incubation Time: The duration of incubation with the inhibitor can affect the measured potency.
-
Serum in Culture Medium: Components in fetal bovine serum (FBS) can sometimes interact with the compound or the assay reagents, affecting the results.
-
Compound Stability: Saxagliptin may degrade under certain conditions, leading to a loss of activity. Forced degradation studies have shown it is sensitive to oxidative, acidic, alkaline, thermal, and photolytic stress.[5]
Solutions:
-
Standardize Substrate Concentration: Use a consistent substrate concentration across all experiments, ideally at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions. If possible, verify the concentration of the stock solution spectrophotometrically.
-
Optimize Incubation Time: Determine the optimal incubation time for your specific assay through preliminary experiments.
-
Serum Considerations: If feasible, perform the assay in serum-free media or reduce the serum concentration. If serum is required, ensure the same batch and concentration are used for all related experiments.
-
Proper Compound Storage: Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working dilutions for each experiment.
Issue 3: Low Signal or No Inhibition Observed
Possible Causes:
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Enzyme Inactivity: The DPP-4 enzyme may be inactive due to improper storage or the presence of inhibitors in the assay components.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for enzyme activity.
-
Fluorescence Quenching: In fluorescence-based assays, the compound itself or other components in the well could be quenching the fluorescent signal.
Solutions:
-
Use a Positive Control: Always include a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control to ensure the assay is working correctly.
-
Check Enzyme Activity: Run a control with the enzyme and substrate alone to confirm robust enzyme activity.
-
Optimize Assay Conditions: Refer to the enzyme manufacturer's guidelines for optimal pH, temperature, and buffer conditions.
-
Address Fluorescence Interference: Run a control with the compound and the fluorescent product (without the enzyme) to check for quenching.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H25N3O2 · H2O | [6] |
| Molecular Weight | 333.43 g/mol | [6] |
| Appearance | White to light brown crystalline powder | [4] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, ethanol | [4] |
| Mechanism of Action | Reversible, competitive DPP-4 inhibitor | [2] |
| Reported IC50 | ~0.5 nM | [4] |
Table 2: Troubleshooting Summary for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Substrate Concentration | Standardize substrate concentration (ideally ≤ Km). |
| Inhibitor Concentration | Verify stock solution concentration and dilution series calculations. |
| Incubation Time | Optimize and standardize the incubation time. |
| Serum Presence | Use serum-free media or a consistent, low percentage of serum. |
| Compound Stability | Prepare fresh dilutions; store stock solutions properly at low temperature and protected from light. |
Experimental Protocols
Protocol 1: Cell-Based DPP-4 Inhibition Assay (Fluorescence-Based)
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cells expressing DPP-4 (e.g., Caco-2, HepG2)
-
96-well black, clear-bottom microplate
-
This compound
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control.
-
Treatment: Remove the culture medium from the cells and wash with PBS. Add the diluted Saxagliptin, positive control, or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Incubation: Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
-
Substrate Addition: Add the DPP-4 substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence kinetically over a period of time (e.g., 60 minutes) or as an endpoint reading after a specific incubation period at 37°C, protected from light. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Calculate the rate of substrate cleavage (slope of the kinetic read). Determine the percent inhibition for each Saxagliptin concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Saxagliptin concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
This assay is used to assess the cytotoxicity of this compound on the cells used in the primary assay.
Materials:
-
Cells used in the primary assay
-
96-well clear microplate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Absorbance plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the DPP-4 inhibition assay protocol, treating the cells with the same concentrations of this compound for the same duration.
-
MTT Addition: After the treatment incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control cells to determine the effect of Saxagliptin on cell viability.
Visualizations
Caption: Mechanism of action of this compound in the incretin signaling pathway.
Caption: A typical workflow for a cell-based DPP-4 inhibition assay.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Saxagliptin Induces β-Cell Proliferation through Increasing Stromal Cell-Derived Factor-1α In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Refinement of animal dosing protocols for Saxagliptin Hydrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Saxagliptin Hydrate in animal studies. The information is designed to assist in the refinement of dosing protocols and address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in blood glucose response between animals in the same treatment group. | Improper oral gavage technique leading to inconsistent drug delivery. | Ensure all personnel are thoroughly trained in oral gavage. For viscous formulations, consider using a positive displacement pipette for accurate dosing. Administering the drug at the same time each day can also reduce variability. |
| Food consumption variability before dosing. | Fast animals for a consistent period (e.g., 4-6 hours) before oral administration to standardize absorption. Ensure free access to water. | |
| Unexpectedly low plasma concentrations of Saxagliptin. | Rapid metabolism of Saxagliptin. | Saxagliptin is metabolized by CYP3A4/5 enzymes.[1][2] Consider co-administration with a CYP3A4/5 inhibitor if the study design allows, but be aware of potential drug interactions.[3] |
| Issues with blood sample collection and processing. | Collect blood samples at appropriate time points based on the known rapid absorption of Saxagliptin.[4][5] Use appropriate anticoagulants and process samples promptly to prevent degradation. | |
| Signs of hypoglycemia in treated animals (lethargy, tremors). | Although the risk is low with Saxagliptin monotherapy, it can occur, especially in combination with other hypoglycemic agents.[2][6] | Monitor blood glucose levels closely, especially during the initial dosing period. Provide a readily available glucose source in the cage. Consider reducing the dose if hypoglycemia is recurrent. |
| Animal distress or mortality. | Potential for pancreatitis, although rare.[6] | Monitor animals for signs of distress, such as abdominal tenderness or changes in posture. If pancreatitis is suspected, consult with a veterinarian and consider discontinuing the study for that animal. Necropsy should be performed to investigate the cause of death. |
| Severe hyperglycemia in diabetic models. | In chemically-induced diabetic models, insulin may be required to prevent severe hyperglycemia and mortality.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[8][9] DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon secretion from pancreatic alpha cells.[1][10][12] This ultimately leads to improved glycemic control.[10]
Q2: What are the recommended starting doses for this compound in common animal models?
A2: Dosing can vary significantly based on the animal model and study objective. However, published studies provide a general starting point. For instance, in mice, a dose of 0.1 mg/kg administered orally has been used.[13] In rats, oral doses of 10 mg/kg have been documented in pharmacokinetic and pharmacodynamic studies.[4][5] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be prepared for oral administration?
A3: this compound can be suspended in a vehicle such as 0.5% w/v sodium carboxymethyl cellulose (CMC-Na) for oral gavage.[4][5] Ensure the suspension is homogenous before each administration.
Q4: What is the pharmacokinetic profile of Saxagliptin in animals?
A4: Saxagliptin is generally rapidly absorbed after oral administration.[3][8] In rats, the time to maximum plasma concentration (Tmax) is approximately 0.11 hours.[4][5] The plasma elimination half-life varies between species, ranging from 2.1 to 4.4 hours in rats, dogs, and monkeys.[8] Saxagliptin is metabolized to an active metabolite, 5-hydroxy saxagliptin, which also exhibits DPP-4 inhibitory activity.[1][8]
Q5: Are there any known drug interactions to be aware of in animal studies?
A5: Yes, since Saxagliptin is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5), co-administration with strong inhibitors or inducers of this enzyme system can alter its plasma concentration.[2][3] For example, co-administration with a CYP3A4 inhibitor can increase Saxagliptin exposure.[3]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Saxagliptin in Various Animal Species
| Parameter | Rat | Dog | Monkey |
| Bioavailability | 50-75%[3][8] | 50-75%[3][8] | 50-75%[3][8] |
| Plasma Clearance | 115 ml/min/kg[3][8] | 9.3 ml/min/kg[3][8] | 14.5 ml/min/kg[3][8] |
| Plasma Elimination Half-life | 2.1 - 4.4 h[8] | 2.1 - 4.4 h[8] | 2.1 - 4.4 h[8] |
| Volume of Distribution | 1.3 - 5.2 l/kg[8] | 1.3 - 5.2 l/kg[8] | 1.3 - 5.2 l/kg[8] |
Table 2: Example Dosing Regimens from Preclinical Studies
| Animal Model | Dose | Route of Administration | Study Focus | Reference |
| db/db mice | 0.1 mg/kg | p.o. | Vascular effects | [13] |
| T2DM rats | 10 mg/kg | Intragastric | PK/PD modeling | [4][5] |
| Sprague-Dawley rats | Not specified | Intra-arterial | Tissue distribution | [3][8] |
| Diabetic mice | Not specified | Not specified | Genotoxicity | [14] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (or other appropriate strain).
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.
-
Fasting: Fast animals for 4-6 hours before dosing, with free access to water.
-
Drug Preparation: Prepare a homogenous suspension of this compound in 0.5% w/v sodium carboxymethyl cellulose (CMC-Na).
-
Dosing: Administer the this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze plasma samples for Saxagliptin and 5-hydroxy saxagliptin concentrations using a validated analytical method such as UPLC-MS/MS.[4][5]
Protocol 2: Assessment of DPP-4 Inhibition in Rats
-
Animal Model and Dosing: Follow steps 1-5 from Protocol 1.
-
Blood Sampling: Collect blood samples at various time points post-dose.
-
DPP-4 Activity Assay: Determine the DPP-4 enzyme activity in the plasma samples using a commercially available DPP-4 activity assay kit.
-
Calculation of Inhibition: Calculate the percentage of DPP-4 inhibition at each time point relative to the baseline (pre-dose) activity.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saxagliptin - Wikipedia [en.wikipedia.org]
- 7. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Saxagliptin, a selective dipeptidyl peptidase-4 inhibitor, alleviates somatic cell aneugenicity and clastogenicity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term stability analysis of Saxagliptin Hydrate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability analysis of Saxagliptin Hydrate formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Saxagliptin?
A1: The primary degradation pathway for Saxagliptin is an intramolecular cyclization reaction.[1] This reaction forms a therapeutically inactive impurity known as cyclic amidine, with the cis-cyclic amidine being a significant degradant.[2][3] This process can occur in both solid and solution states.[1][3]
Q2: Which stress conditions are most likely to degrade Saxagliptin?
A2: Saxagliptin is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[4][5] It is relatively stable under photolytic and thermal stress.[4][5]
Q3: How do common pharmaceutical excipients affect the stability of Saxagliptin?
A3: Many common excipients can accelerate the intramolecular cyclization of Saxagliptin.[2][3][6] For instance, the degradation of polyethylene glycol (PEG) can produce acidic byproducts like formic acid, which can lower the micro-environmental pH and influence the formation of degradation products.[7][8] It is crucial to conduct thorough drug-excipient compatibility studies. Some studies have shown that excipients like Methocel, various Opadry formulations, and PEG can be suitable.[1]
Q4: What are the common impurities found in Saxagliptin formulations?
A4: Common impurities include degradation products (like cyclic amidine, epi-cyclic amidine, and formyl amide), process-related impurities from synthesis (such as N-Boc-adamatyl glycine and Saxagliptin diastereoisomers), and residual solvents.[7][8][9]
Q5: What is a suitable analytical technique for monitoring the stability of Saxagliptin?
A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[10][11] This method can separate Saxagliptin from its degradation products and other impurities, allowing for accurate quantification.
Troubleshooting Guides
Problem 1: An unknown peak is observed during HPLC analysis of a stability sample.
-
Possible Cause 1: Degradation Product.
-
Troubleshooting Step: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) on a pure sample of Saxagliptin.[4][10] Compare the retention time of the unknown peak with the peaks generated under these stress conditions.
-
Further Analysis: Utilize LC-MS/MS to identify the mass of the unknown peak and elucidate its structure by comparing its fragmentation pattern with that of Saxagliptin.[4][5]
-
-
Possible Cause 2: Excipient-Related Impurity or Degradant.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients without Saxagliptin) that has been subjected to the same stability conditions. If the peak is present, it is related to the excipients.
-
-
Possible Cause 3: Leachable from container closure system.
-
Troubleshooting Step: Store the formulation in a different, inert container closure system and re-analyze to see if the peak persists.
-
Problem 2: High levels of cyclic amidine impurity are detected early in the stability study.
-
Possible Cause 1: Incompatible Excipients.
-
Possible Cause 2: Manufacturing Process Stress.
-
Troubleshooting Step: Manufacturing processes like wet granulation, roller compaction, and tabletting can accelerate the formation of cyclic amidine.[2][3][6] Evaluate if a less stressful manufacturing process, such as direct compression or the use of a protective coating layer, can be employed.[2][6]
-
-
Possible Cause 3: High Drug-to-Excipient Ratio.
Data Presentation
Table 1: Summary of Saxagliptin Degradation under Forced Conditions
| Stress Condition | Reagent/Details | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 0.93% | [11] |
| Basic Hydrolysis | 0.1N NaOH | 3.17% | [11] |
| Oxidative | 3% H₂O₂ | 2.24% | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several published methods.[10][11][12]
-
Chromatographic System: HPLC with UV detection.
-
Column: C18 column (e.g., Symmetry® C18, 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of a buffer, acetonitrile, and methanol. A common composition is potassium dihydrogen phosphate buffer (pH 4.6), acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[12]
-
Injection Volume: 10 µL.[11]
-
Procedure:
-
Prepare standard solutions of Saxagliptin and sample solutions from the formulation.
-
Inject the solutions into the HPLC system.
-
Identify and quantify Saxagliptin and any degradation products by comparing their retention times and peak areas to the standard.
-
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines and published studies.[4][10][11]
-
Acid Hydrolysis: Treat the drug substance or formulation with 0.1N to 1.0N HCl at ambient temperature or elevated temperature (e.g., 80°C) for a specified duration (e.g., 30 minutes to 24 hours).[10][13] Neutralize the sample before injection.
-
Base Hydrolysis: Treat the drug substance or formulation with 0.02N to 1.0N NaOH at ambient or elevated temperature for a specified duration.[10][13] Neutralize the sample before injection.
-
Oxidative Degradation: Treat the drug substance or formulation with a solution of hydrogen peroxide (e.g., 3% to 4% H₂O₂) at room temperature for a period such as 24 hours.[11][13]
-
Thermal Degradation: Expose the solid drug substance or formulation to dry heat (e.g., 80°C to 105°C) for a period of several days.[10][13]
-
Photolytic Degradation: Expose the drug substance or formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for stability analysis.
Caption: Key degradation pathways of Saxagliptin.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. US20150250734A1 - Stable pharmaceutical compositions of saxagliptin or salts thereof - Google Patents [patents.google.com]
- 3. WO2013179307A2 - Stabilized pharmaceutical compositions of saxagliptin - Google Patents [patents.google.com]
- 4. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2014096982A1 - Stable pharmaceutical compositions of saxagliptin or salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Saxagliptin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Stability-indicating liquid chromatographic method for determination of saxagliptin and structure elucidation of the major degradation products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
Technical Support Center: Analysis of Saxagliptin Hydrate in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Saxagliptin Hydrate in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in plasma samples?
A1: this compound is susceptible to degradation under certain conditions. The primary causes include:
-
Chemical Instability: The molecule can undergo hydrolysis under acidic and basic conditions.[1][2]
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of degradation products.[1]
-
Metabolism: Although primarily metabolized in the liver by CYP3A4/5 enzymes, some residual metabolic activity in plasma could potentially contribute to degradation.[3] The major active metabolite is 5-hydroxy saxagliptin.[3]
Q2: What is the recommended anticoagulant for collecting blood samples for Saxagliptin analysis?
A2: While several studies have successfully used different anticoagulants, EDTA is a commonly reported and suitable choice for the bioanalysis of Saxagliptin.[4][5] It is a chelating agent that prevents clotting by binding calcium ions and can also inhibit some metalloenzymes.[6][7] While direct comparative studies on the stability of Saxagliptin with different anticoagulants are limited, EDTA is a standard choice for many small molecule bioanalyses due to its robust preservation of cellular components and inhibition of certain enzymatic activities.[6][8]
Q3: How should I process and store my plasma samples to ensure Saxagliptin stability?
A3: Proper sample handling and storage are critical for maintaining the integrity of Saxagliptin. Follow these guidelines:
-
Immediate Processing: Process blood samples to plasma as soon as possible after collection. This involves centrifugation to separate the plasma from blood cells.
-
Controlled Temperature: Keep samples on ice or at a controlled cool temperature during processing.
-
Storage Conditions: For short-term storage, plasma samples are generally stable at room temperature for up to 24 hours.[9][10] For longer-term storage, freezing the plasma at -28°C or -80°C is recommended, where it has been shown to be stable for at least 37 days.[9][10]
Q4: Can freeze-thaw cycles affect the stability of Saxagliptin in plasma?
A4: Saxagliptin has been demonstrated to be stable through multiple freeze-thaw cycles. Studies have shown no significant degradation after three freeze-thaw cycles when samples were thawed at room temperature and then refrozen.[9][11] However, it is always good practice to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before the initial freezing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent Saxagliptin concentrations in QC samples. | Degradation during sample collection and processing. | - Ensure blood samples are collected using appropriate anticoagulant tubes (EDTA is recommended). - Process blood to plasma promptly after collection, preferably within one hour. - Maintain a cold chain during sample processing (e.g., use pre-chilled tubes and work on ice). |
| Improper storage conditions. | - For short-term storage (<24 hours), keep plasma samples at room temperature (around 25°C).[11] - For long-term storage, freeze plasma samples at -28°C or -80°C immediately after processing.[9][10] - Avoid prolonged exposure of samples to room temperature before analysis. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | - Review the sample handling and storage history to identify any deviations from the recommended protocol. - Saxagliptin is known to degrade under acidic, basic, and oxidative stress.[1] Ensure that the pH of all solutions used during extraction and analysis is controlled. A slightly acidic pH (e.g., 3.0-5.0) for the mobile phase in reverse-phase chromatography is often used.[12] |
| Poor recovery of Saxagliptin during sample extraction. | Suboptimal extraction procedure. | - Optimize the protein precipitation or liquid-liquid extraction method. Acetonitrile is commonly used for protein precipitation.[13] - Ensure the pH of the extraction solvent is compatible with Saxagliptin's chemical properties to ensure it is in a state that is efficiently extracted. |
Quantitative Data Summary
The stability of Saxagliptin in human plasma has been evaluated under various conditions in several studies. The following tables summarize these findings.
Table 1: Short-Term and Long-Term Stability of Saxagliptin in Plasma
| Storage Condition | Duration | Stability (% Recovery vs. Initial) | Reference |
| Room Temperature (~25°C) | 4 hours | Stable (within ±15% of nominal) | [11] |
| Room Temperature | 24 hours | Stable | [9][10] |
| Refrigerated (4°C) | 12 hours | Stable (within ±15% of nominal) | [11] |
| Frozen (-28°C) | 37 days | Stable | [9][10] |
| Frozen (-80°C) | 7 days | Stable (within ±15% of nominal) | [11] |
| Frozen (-80°C) | Long-term | Stable | [9] |
Table 2: Freeze-Thaw Stability of Saxagliptin in Plasma
| Number of Cycles | Storage Temperature Between Cycles | Stability (% Recovery vs. Initial) | Reference |
| 3 | -80°C | Stable (within ±15% of nominal) | [11] |
| 3 | Not Specified | Stable | [9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Blood Collection:
-
Collect venous blood into vacuum tubes containing K2EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1300-1500 x g for 10 minutes at 4°C. This should be done within one hour of blood collection.
-
Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-labeled polypropylene cryovials.
-
If the analysis is not performed immediately, store the plasma aliquots at -80°C until analysis.
-
Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
This protocol describes a general protein precipitation method.
-
Sample Thawing:
-
Thaw the frozen plasma samples at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for Plasma Sample Processing for Saxagliptin Analysis.
Caption: Major Chemical Degradation Pathways of Saxagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of glucose in plasma with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innov-research.com [innov-research.com]
- 7. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. - Biospecimen Research Database [brd.nci.nih.gov]
- 9. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Optimization of detection parameters for Saxagliptin Hydrate in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of detection parameters for Saxagliptin Hydrate in mass spectrometry.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Saxagliptin in positive ion mode mass spectrometry?
A1: For quantitative analysis using tandem mass spectrometry (MS/MS), Saxagliptin is typically monitored in positive ion mode. The most commonly reported multiple reaction monitoring (MRM) transition is m/z 316.22 > 180.19.[1] The precursor ion [M+H]⁺ for Saxagliptin is m/z 316.2.
Q2: I am observing a poor signal-to-noise ratio for my Saxagliptin peak. What are the potential causes and solutions?
A2: A poor signal-to-noise ratio can stem from several factors:
-
Suboptimal Ionization Parameters: Ensure that the ion source parameters, such as ion spray voltage and temperature, are optimized. For instance, an ion spray voltage of 5500V and a temperature of 550°C have been used effectively.[2]
-
Inefficient Fragmentation: The collision energy is crucial for achieving a good signal for the product ion. A collision energy of around 16V has been reported for the transition of Saxagliptin.[2]
-
Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can suppress the ionization of Saxagliptin. To mitigate this, consider more effective sample preparation techniques like solid-phase extraction (SPE) or using a divert valve to direct the early eluting matrix components to waste. The matrix effect for Saxagliptin has been reported to be in the range of 91.0% to 110.0% with appropriate sample preparation.[3][4]
-
Low Analyte Concentration: If the concentration of Saxagliptin in your sample is below the limit of detection of your method, you may need to concentrate your sample or use a more sensitive instrument.
Q3: My results show high variability between replicate injections. What should I investigate?
A3: High variability can be due to:
-
Inconsistent Sample Preparation: Ensure your sample preparation, whether it's protein precipitation or solid-phase extraction, is consistent across all samples. Inconsistent recoveries can lead to significant variability.
-
Autosampler Issues: Check for any issues with the autosampler, such as air bubbles in the syringe or incorrect injection volumes.
-
Chromatographic Instability: Unstable retention times can lead to inconsistent peak integration and thus, variable results. Ensure your LC system is properly equilibrated and the mobile phase composition is stable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Saxagliptin Peak | Instrument not properly tuned for Saxagliptin. | Infuse a standard solution of Saxagliptin to optimize the precursor ion and product ion transitions, as well as other MS parameters like declustering potential and collision energy. |
| Incorrect mobile phase composition. | A common mobile phase for Saxagliptin analysis is a mixture of acetonitrile and an aqueous buffer like ammonium formate or formic acid.[3][4][5] Ensure the pH and organic content are appropriate for your column and analyte. | |
| Sample degradation. | Saxagliptin can be labile under certain conditions.[6] Ensure proper sample storage and handling to prevent degradation. | |
| Peak Tailing or Fronting | Poor chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is not overloaded. A C18 column is commonly used for the separation of Saxagliptin.[1][5] |
| Column degradation. | If the peak shape does not improve with mobile phase optimization, consider replacing the analytical column. | |
| Interference Peaks | Co-eluting compounds from the matrix. | Improve chromatographic separation by adjusting the gradient profile or changing the stationary phase. Enhance sample cleanup using techniques like solid-phase extraction (SPE). |
| Contamination. | Check for contamination in the LC-MS system, including the solvent lines, injector, and column. |
Optimized Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the detection of Saxagliptin. These should be used as a starting point and further optimized for your specific instrument and experimental conditions.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4] |
| Precursor Ion (m/z) | 316.2 | [1] |
| Product Ion (m/z) | 180.19 | [1] |
| Declustering Potential (DP) | 40 V | [2] |
| Collision Energy (CE) | 16 V | [2] |
| Ion Spray Voltage | 5500 V | [2] |
| Source Temperature | 550 °C | [2] |
Experimental Protocols
A detailed methodology for the development of an LC-MS/MS method for Saxagliptin is provided below.
1. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a mixture of water and organic solvent.
-
Sample Preparation (from Plasma):
-
Protein Precipitation: Add a precipitating agent like acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected into the LC-MS/MS system.[4][7]
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge. This method can provide higher analyte recovery.[1]
-
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used. For example, a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm).[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[2][5] A gradient elution is often employed to achieve good separation.
-
Flow Rate: A flow rate of 0.120 mL/min has been reported for UPLC systems.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[1]
3. Mass Spectrometry
-
Tuning: Infuse a standard solution of Saxagliptin directly into the mass spectrometer to optimize the precursor ion, product ions, and other parameters such as declustering potential and collision energy.
-
Acquisition Mode: Set up a multiple reaction monitoring (MRM) method using the optimized transitions for Saxagliptin.
Visualizations
Experimental Workflow for this compound Detection Parameter Optimization
Caption: Workflow for optimizing LC-MS/MS detection of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Saxagliptin versus other DPP-4 inhibitors
A Comparative Analysis of Saxagliptin Versus Other DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. They function by blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release. This guide provides a comparative analysis of Saxagliptin against other prominent DPP-4 inhibitors, including Sitagliptin, Linagliptin, and Alogliptin, with a focus on efficacy, pharmacokinetics, and cardiovascular safety, supported by data from key clinical trials.
DPP-4 inhibitors exert their glucose-lowering effects by enhancing the endogenous incretin system.[1] In response to food intake, intestinal L-cells secrete GLP-1 and K-cells secrete GIP. These hormones bind to their respective receptors on pancreatic β-cells and α-cells. The activation of these receptors stimulates insulin synthesis and release in a glucose-dependent manner while simultaneously suppressing the secretion of glucagon, which reduces hepatic glucose production.[1][2] The DPP-4 enzyme rapidly inactivates GLP-1 and GIP.[3] By inhibiting this enzyme, gliptins prolong the activity of these incretin hormones, thereby improving glycemic control.[1][3]
References
Head-to-Head Comparison of Saxagliptin and Sitagliptin Efficacy
A comprehensive analysis of clinical data reveals that saxagliptin and sitagliptin, both dipeptidyl peptidase-4 (DPP-4) inhibitors, exhibit comparable efficacy in improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2] While some studies suggest minor differences in their effects on specific glycemic parameters, the overall consensus points to a similar magnitude of reduction in key markers such as HbA1c and fasting plasma glucose (FPG).
Data Presentation
The following tables summarize the quantitative data from key head-to-head clinical trials comparing the efficacy of saxagliptin and sitagliptin.
Table 1: Comparison of HbA1c Reduction
| Study/Analysis | Saxagliptin Dose | Sitagliptin Dose | Treatment Duration | Mean Change in HbA1c from Baseline (Saxagliptin) | Mean Change in HbA1c from Baseline (Sitagliptin) | Between-Group Difference |
| Unnamed Study[1] | 5 mg/day | 100 mg/day | 4 months | -0.6% | -1.1% | Not statistically significant (P>0.05) |
| Chinese Add-on Therapy Trial[3][4] | 5 mg once daily | 100 mg once daily | 24 weeks | -1.2% | -1.1% | Not statistically significant |
| Systematic Review & Meta-Analysis[5][6] | 5 mg | 100 mg | N/A | Similar to sitagliptin in one head-to-head trial | Similar to saxagliptin in one head-to-head trial | Not statistically significant |
| Chinese Newly Diagnosed Diabetes Trial[7] | 5 mg once daily | 100 mg once daily | 12 weeks | -0.70% | -0.50% | Not statistically significant |
Table 2: Comparison of Fasting Plasma Glucose (FPG) Reduction
| Study/Analysis | Saxagliptin Dose | Sitagliptin Dose | Treatment Duration | Mean Change in FPG from Baseline (Saxagliptin) | Mean Change in FPG from Baseline (Sitagliptin) | Between-Group Difference |
| Unnamed Study[1] | 5 mg/day | 100 mg/day | 4 months | -31 mg/dL | -49 mg/dL | Not statistically significant (P>0.05) |
| Chinese Add-on Therapy Trial[3][4] | 5 mg once daily | 100 mg once daily | 24 weeks | -1.8 mmol/L | -1.5 mmol/L | Saxagliptin showed greater reduction (p=0.038) |
| Unnamed Study[2] | Not specified | Not specified | 4 months | -31 mg/dL from 191 mg/dL | -49 mg/dL from 187 mg/dL | Not statistically significant |
Table 3: Comparison of Postprandial Glucose (P2hBG) Reduction
| Study/Analysis | Saxagliptin Dose | Sitagliptin Dose | Treatment Duration | Mean Change in P2hBG from Baseline (Saxagliptin) | Mean Change in P2hBG from Baseline (Sitagliptin) | Between-Group Difference |
| Chinese Add-on Therapy Trial[3][4] | 5 mg once daily | 100 mg once daily | 24 weeks | -3.4 mmol/L | -3.2 mmol/L | Not statistically significant |
Experimental Protocols
The methodologies employed in the key clinical trials comparing saxagliptin and sitagliptin share common elements designed to ensure robust and comparable results.
Study Design:
Many of the comparative studies were designed as randomized, open-label, parallel-group clinical trials.[3][4] For instance, in a 24-week trial, patients with inadequately controlled T2DM on dual combination therapy were randomized to receive add-on saxagliptin, sitagliptin, or vildagliptin.[4] Another study involved 128 decompensated T2DM patients on the maximum metformin dosage who were randomized to receive either sitagliptin or saxagliptin for 4 months.[2]
Patient Population:
The inclusion criteria for these trials typically targeted adult patients with T2DM who had inadequate glycemic control despite ongoing therapy with other oral hypoglycemic agents like metformin.[2][4] For example, one study enrolled patients with an HbA1c level between ≥7.5% and ≤10%.[4]
Dosing Regimens:
The standard oral dosages used in these comparative trials were 5 mg of saxagliptin once daily and 100 mg of sitagliptin once daily.[3][4]
Efficacy Endpoints and Measurement:
The primary efficacy endpoints in these studies were the changes from baseline in HbA1c, FPG, and 2-hour postprandial blood glucose (P2hBG).[3][4]
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) is a crucial indicator of long-term glycemic control.[2] In clinical trials, HbA1c levels are commonly measured using methods such as affinity chromatography, immunoassay, cation exchange chromatography, and capillary electrophoresis.[2] High-performance liquid chromatography (HPLC) is considered the "gold standard" for HbA1c testing due to its precision and ability to eliminate interference from hemoglobin variants.[8] The measurement reflects the average blood glucose over the preceding two to three months.[9]
-
Fasting Plasma Glucose (FPG) Measurement: FPG is measured after a patient has fasted for at least 8 hours.[9] This provides a snapshot of glucose homeostasis in the absence of recent food intake.[10]
-
Postprandial Glucose (PPG) Measurement: PPG is typically measured 2 hours after a meal to assess the body's ability to handle a glucose load.[10] The oral glucose tolerance test (OGTT) is a standardized method for evaluating postprandial glucose response, where blood glucose is measured before and 2 hours after consuming a special sweet drink.[9]
Mandatory Visualization
Caption: Experimental workflow for a comparative clinical trial of saxagliptin and sitagliptin.
Caption: Signaling pathway of DPP-4 inhibition by saxagliptin and sitagliptin.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 9. Diabetes Diagnosis & Tests | ADA [diabetes.org]
- 10. Blood sugar level - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Saxagliptin for Glycemic Control in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in managing glycemic control in patients with type 2 diabetes. The following sections present a detailed analysis of Saxagliptin's performance against other key oral antihyperglycemic agents, supported by data from pivotal clinical trials.
Efficacy of Saxagliptin in Glycemic Control: A Comparative Overview
Saxagliptin has been extensively studied as both a monotherapy and an add-on therapy, demonstrating significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).[1] The following tables summarize the quantitative data from head-to-head clinical trials, offering a clear comparison of Saxagliptin's glycemic control effects against other DPP-4 inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Table 1: Saxagliptin vs. Sitagliptin (DPP-4 Inhibitor)
| Parameter | Saxagliptin 5 mg + Metformin | Sitagliptin 100 mg + Metformin | Between-Group Difference (95% CI) | p-value | Trial Identifier/Reference |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.52 | -0.62 | 0.09 (-0.01 to 0.20) | Non-inferiority met | Scheen et al.[2][3] |
| Adjusted Mean Change in FPG from Baseline (mg/dL) | -10.8 | -16.2 | 5.4 (1.37 to 9.47) | - | [4] |
| Body Weight Change from Baseline (kg) | -0.4 | -0.4 | - | Not Significant | [2] |
Table 2: Saxagliptin vs. Dapagliflozin (SGLT2 Inhibitor)
| Parameter | Saxagliptin 5 mg + Metformin | Dapagliflozin 10 mg + Metformin | Between-Group Difference (95% CI) | p-value | Trial Identifier/Reference |
| Mean Change in HbA1c from Baseline (%) | -0.88 | -1.20 | -0.32 (-0.54 to -0.10) | < 0.005 | NCT01606007[5][6] |
| Mean Change in FPG from Baseline (mmol/L) | - | - | -0.98 (-1.42 to -0.54) | < 0.0001 | [5][6] |
| Mean Change in Body Weight from Baseline (kg) | - | - | -2.39 (-3.08 to -1.71) | < 0.0001 | [5][6] |
Table 3: Saxagliptin vs. Liraglutide (GLP-1 Receptor Agonist)
| Parameter | Saxagliptin 5 mg (add-on) | Liraglutide 1.2 mg (add-on) | Between-Group Difference | p-value | Trial Identifier/Reference |
| Mean Change in HbA1c from Baseline (%) | -1.23 | -1.50 | Liraglutide superior | - | [7][8] |
| Mean Change in FBG from Baseline (mmol/L) | -1.83 | -2.23 | Liraglutide superior | 0.013 | [7][8] |
| Mean Change in 2-hour PPG from Baseline (mmol/L) | -3.56 | -4.80 | Liraglutide superior | 0.000 | [7][8] |
| Mean Change in Body Weight from Baseline (kg) | - | -6.0 | Liraglutide superior | < 0.001 | [7][8] |
Experimental Protocols of Key Clinical Trials
Saxagliptin vs. Sitagliptin (Add-on to Metformin)
-
Trial Design: This was an 18-week, phase 3b, multicenter, double-blind, non-inferiority trial.[2]
-
Patient Population: Adult patients with type 2 diabetes (N=801) with HbA1c between 6.5% and 10% who were on stable metformin doses (1500-3000 mg/day).[2]
-
Intervention: Patients were randomized on a 1:1 basis to receive either 5 mg of Saxagliptin or 100 mg of Sitagliptin once daily as an add-on to their existing metformin therapy for 18 weeks.[2]
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in HbA1c at week 18. Non-inferiority was established if the upper limit of the two-sided 95% confidence interval for the difference in HbA1c between the treatment groups was less than 0.3%.[2]
Saxagliptin vs. Dapagliflozin (Add-on to Metformin) - NCT01606007
-
Trial Design: A multicenter, randomized, double-blind, active-controlled, parallel-group, phase 3 trial with a 24-week treatment period.[9][10]
-
Patient Population: Subjects with type 2 diabetes mellitus with inadequate glycemic control (HbA1c ≥ 8.0% and ≤ 12.0%) on a stable metformin therapy dose of ≥ 1500mg for at least 8 weeks prior to screening.[9]
-
Intervention: Patients were randomized to receive add-on therapy with Saxagliptin and Dapagliflozin, Saxagliptin and placebo, or Dapagliflozin and placebo, in addition to their ongoing metformin treatment.[9] This guide focuses on the comparison between the Saxagliptin and Dapagliflozin arms.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in HbA1c at Week 24.[10]
Saxagliptin vs. Liraglutide (Add-on Therapy in Chinese Patients)
-
Trial Design: A 24-week, randomized, open-label, parallel-group clinical trial.[8]
-
Patient Population: A total of 178 Chinese patients with type 2 diabetes who had inadequate glycemic control with conventional oral hypoglycemic agents.[8]
-
Intervention: Patients were randomly assigned to receive add-on therapy of either once-daily liraglutide (1.2 mg/day, subcutaneous injection), saxagliptin (5 mg once daily), or vildagliptin (50 mg twice daily).[8]
-
Primary Efficacy Endpoints: The primary outcomes evaluated were changes in Glycosylated hemoglobin (HbA1c), fasting and postprandial blood glucose (FBG and P2BG), body weight, and body mass index (BMI).[8]
Visualizing Mechanisms and Workflows
To further elucidate the context of these clinical findings, the following diagrams illustrate the signaling pathway of Saxagliptin and a typical experimental workflow for a clinical trial evaluating its efficacy.
Caption: A typical experimental workflow for a three-arm clinical trial evaluating Saxagliptin.
Caption: The signaling pathway of Saxagliptin in improving glycemic control.
References
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of saxagliptin in combination with metformin compared with sitagliptin in combination with metformin in adult patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Patient considerations and clinical utility of a fixed dose combination of saxagliptin/metformin in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety comparison of add-on therapy with liraglutide, saxagliptin and vildagliptin, all in combination with current conventional oral hypoglycemic agents therapy in poorly controlled Chinese type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of Combination Saxagliptin & Dapagliflozin added to Metformin to Treat Subjects with Type 2 Diabetes [astrazenecaclinicaltrials.com]
- 10. filehosting.pharmacm.com [filehosting.pharmacm.com]
A Comparative Guide to Cross-Validated Analytical Methods for Saxagliptin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Saxagliptin Hydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The objective is to offer a comparative overview of the performance of different techniques, supported by experimental data from published studies, to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the determination of this compound include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry. The following tables summarize the key performance parameters of these methods as reported in various studies.
Table 1: Performance Comparison of RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax SB-C8 (150 mm x 4.6 mm, 5µm)[1] | C18 (4.6 x 250 mm, 5 µm)[2] | Grace C18 (250mm x 4.6ID, 5 micron)[3] | Phenomenex Luna C18 (4.6×250mm, 5µm)[4] |
| Mobile Phase | Buffer:Acetonitrile (70:30 v/v)[1] | Acetonitrile:Methanol:Water (40:10:50)[2] | Methanol:Water (80:20 v/v)[3] | Acetonitrile:Phosphate Buffer (45:55 v/v)[4] |
| Flow Rate | 1.0 ml/min[1] | 0.7 ml/min[2] | 0.8 ml/min[3][5] | 1 ml/min[4] |
| Detection Wavelength | 220 nm[1] | 223 nm[2] | 212 nm[3][5] | 245 nm[4] |
| Retention Time | Not Specified | 3.98 min[2] | 4.196 min[3][5] | 2.1±0.01 min[4] |
| Linearity Range (µg/ml) | Not Specified | 10-50[2] | 10-50[3] | 6-14[4] |
| Correlation Coefficient (r²) | Not Specified | 0.999[2] | 0.999[3] | 0.9999[4] |
| LOD (µg/ml) | 0.018%-0.06% of test conc. | 0.5815[2][6] | Not Specified | Not Specified |
| LOQ (µg/ml) | 0.015%-0.04% of test conc. | 1.7622[2][6] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.23-105.2%[6] | < 2% RSD[3] | Not Specified |
| Precision (% RSD) | < 2% | Not Specified | < 2%[3] | Not Specified |
Table 2: Performance Comparison of UV-Visible Spectrophotometric Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent/Medium | Methanol:Water:0.1N NaOH (40:30:30 v/v)[7] | Distilled Water[7] | Methanol[8] |
| λmax (nm) | 280[7] | Not Specified | 229.40 (for Saxagliptin)[8] |
| Linearity Range (µg/ml) | 5-15[7] | 3-15[7] | 5-25[8] |
| Correlation Coefficient (r²) | 0.999[7] | Not Specified | >0.9995[8] |
| LOD (µg/ml) | Not Specified | Not Specified | 0.243[8] |
| LOQ (µg/ml) | Not Specified | Not Specified | 0.738[8] |
| Accuracy (% Recovery) | 98.26-101.143%[7] | Not Specified | >99%[8] |
| Precision (% RSD) | 0.22-0.69%[7] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information gathered from the cited literature and represent common practices for the analysis of this compound.
RP-HPLC Method Protocol (Based on Method 2)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (4.6 x 250 mm, 5 µm), UV detector, and data processing software.[2]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile, methanol, and water in the ratio of 40:10:50 (v/v/v). Adjust the pH of the mixture to 3.5 using o-phosphoric acid.[2]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/ml).[2]
-
Sample Preparation: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to a known concentration. For dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, filtered, and diluted to a suitable concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.
UV-Visible Spectrophotometry Method Protocol (Based on Method 1)
-
Instrumentation: A UV-Visible spectrophotometer with a matched pair of 1 cm quartz cuvettes.
-
Solvent Preparation: Prepare a solvent mixture of methanol, water, and 0.1N NaOH in the ratio of 40:30:30 (v/v/v).[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the solvent. From the stock solution, prepare a series of dilutions to obtain concentrations in the linear range (e.g., 5-15 µg/ml).[7]
-
Sample Preparation: Prepare the sample solution as described in the HPLC protocol, using the spectrophotometric solvent as the diluent.
-
Analysis:
-
Set the spectrophotometer to scan from 400 to 200 nm to determine the wavelength of maximum absorbance (λmax). For this method, the λmax is reported to be 280 nm.[7]
-
Measure the absorbance of the standard and sample solutions at 280 nm against the solvent blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Methodology Visualization
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for a pharmaceutical compound like this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
Both RP-HPLC and UV-Visible Spectrophotometry are viable methods for the quantification of this compound. RP-HPLC methods generally offer higher specificity and are capable of separating Saxagliptin from its impurities and degradation products, making them ideal for stability-indicating assays and analysis in complex matrices. UV-Visible Spectrophotometry, while being simpler and more cost-effective, may be less specific but is suitable for routine quality control of the pure drug substance and simple formulations. The choice of method should be guided by the specific requirements of the analysis, including the need for specificity, sensitivity, and the nature of the sample matrix. The data presented in this guide provides a basis for an informed decision in selecting the most appropriate analytical technique.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. bepls.com [bepls.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jddtonline.info [jddtonline.info]
- 6. RP-HPLC method for saxagliptin in bulk and dosage forms. [wisdomlib.org]
- 7. jetir.org [jetir.org]
- 8. ajpaonline.com [ajpaonline.com]
A Comparative Analysis of the Safety Profiles: Saxagliptin vs. GLP-1 Receptor Agonists
For Researchers and Drug Development Professionals: An objective comparison of the safety profiles of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, and the class of glucagon-like peptide-1 (GLP-1) receptor agonists, supported by clinical trial data.
The landscape of type 2 diabetes management has been significantly shaped by the introduction of newer classes of glucose-lowering agents. Among these, DPP-4 inhibitors and GLP-1 receptor agonists have garnered considerable attention. While both classes offer effective glycemic control, their safety profiles, particularly concerning cardiovascular outcomes and other adverse events, present distinct differences. This guide provides a comprehensive comparison of the safety data for Saxagliptin and GLP-1 receptor agonists, drawing upon evidence from major clinical trials.
Key Safety Profile Comparison
The following table summarizes the key safety findings for Saxagliptin and GLP-1 receptor agonists based on major cardiovascular outcome trials and other clinical studies.
| Safety Endpoint | Saxagliptin (DPP-4 Inhibitor) | GLP-1 Receptor Agonists |
| Major Adverse Cardiovascular Events (MACE) | Demonstrated non-inferiority to placebo in the SAVOR-TIMI 53 trial, meaning it did not increase the risk of MACE.[1][2] | Several agents in this class have demonstrated a reduction in MACE risk in high-risk populations (e.g., Liraglutide in LEADER, Semaglutide in SUSTAIN-6, Dulaglutide in REWIND).[3][4][5][6][7][8][9] Others, like Exenatide in the EXSCEL trial, showed non-inferiority.[10][11][12][13][14] Oral semaglutide in PIONEER 6 also demonstrated non-inferiority.[15][16][17][18][19] |
| Hospitalization for Heart Failure | The SAVOR-TIMI 53 trial showed a statistically significant 27% increased risk of hospitalization for heart failure with Saxagliptin compared to placebo (3.5% vs. 2.8%).[20][21][22][23] This risk was higher in patients with pre-existing heart failure or chronic kidney disease.[20] | Cardiovascular outcome trials for GLP-1 receptor agonists have not shown an increased risk of hospitalization for heart failure. Some analyses suggest a neutral or even potentially beneficial effect. |
| Pancreatitis | Post-marketing reports have noted cases of acute pancreatitis.[24][25] A combined analysis of three large trials of DPP-4 inhibitors (including SAVOR-TIMI 53 for saxagliptin) showed a significantly increased risk for acute pancreatitis, although the absolute risk difference was small (0.13%).[26][27] | Early clinical trials suggested a potential increased risk, leading to caution.[28] However, more recent large-scale studies and meta-analyses have not confirmed a class-wide increased risk of pancreatitis.[28][29][30] Some research even suggests a potential protective effect, particularly in patients with high triglycerides.[29] A study presented in 2025 indicated that GLP-1 RAs are not associated with pancreatitis in adults with type 2 diabetes and/or overweight/obesity and high triglycerides.[30] |
| Gastrointestinal Adverse Events | Generally well-tolerated with a low incidence of gastrointestinal side effects. | The most common adverse effects are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[31][32][33][34] These effects are often dose-dependent and tend to decrease over time.[31] |
| Hypoglycemia | Low risk of hypoglycemia when used as monotherapy or in combination with metformin.[35][36] The risk increases when used in combination with sulfonylureas or insulin. | Low risk of hypoglycemia when used as monotherapy or with metformin. The risk is higher when combined with sulfonylureas or insulin. |
| Other Notable Adverse Events | Reports of serious hypersensitivity reactions, such as anaphylaxis and angioedema, have been noted.[24] | Injection site reactions can occur with injectable formulations.[31][34] |
Experimental Protocols: A Look at Key Cardiovascular Outcome Trials
The safety data presented above are primarily derived from large-scale, randomized, double-blind, placebo-controlled cardiovascular outcome trials (CVOTs). The general methodology for these trials is outlined below.
General CVOT Protocol
-
Objective: To assess the cardiovascular safety of the investigational drug compared to placebo in patients with type 2 diabetes and a high risk of cardiovascular events.
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter, international trial.
-
Participant Population: Adults with type 2 diabetes and a history of established cardiovascular disease or multiple cardiovascular risk factors.
-
Intervention: Participants are randomized to receive either the investigational drug (e.g., Saxagliptin, a specific GLP-1 receptor agonist) or a matching placebo, in addition to their standard of care for diabetes and cardiovascular risk management.
-
Primary Endpoint: The primary composite endpoint is typically the time to the first occurrence of a major adverse cardiovascular event (MACE), which is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal ischemic stroke.
-
Key Secondary Endpoints: These often include the individual components of the primary endpoint, all-cause mortality, and hospitalization for heart failure.
-
Data Analysis: The primary analysis is typically a time-to-event analysis using a Cox proportional hazards model to compare the risk of the primary endpoint between the treatment and placebo groups. The primary safety objective is to demonstrate non-inferiority, with a pre-specified margin for the hazard ratio. Superiority is also often tested.
Specific Trial Methodologies
-
SAVOR-TIMI 53 (Saxagliptin): This trial randomized 16,492 patients with type 2 diabetes and a history of cardiovascular events or multiple risk factors to receive either saxagliptin or placebo.[20][22] The median follow-up was 2.1 years.[20]
-
LEADER (Liraglutide): This trial enrolled 9,340 patients with type 2 diabetes at high cardiovascular risk, who were randomized to liraglutide or placebo.[8][37] The median follow-up was 3.8 years.[9]
-
SUSTAIN-6 (Semaglutide): This trial included 3,297 patients with type 2 diabetes and high cardiovascular risk, randomized to subcutaneous semaglutide or placebo. The median follow-up was 2.1 years.
-
EXSCEL (Exenatide): This study randomized 14,752 patients with type 2 diabetes with or without previous cardiovascular disease to receive once-weekly exenatide or placebo.[11][14] The median follow-up was 3.2 years.[13]
-
REWIND (Dulaglutide): This was a long-term study with a median follow-up of 5.4 years, enrolling 9,901 participants with type 2 diabetes with a broad range of cardiovascular risk.[3][5]
-
PIONEER 6 (Oral Semaglutide): This trial evaluated the cardiovascular safety of oral semaglutide in 3,183 patients with type 2 diabetes at high cardiovascular risk over a median follow-up of 15.9 months.[15][18][19]
Visualizing the Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new diabetes medication through a clinical trial.
Conclusion
References
- 1. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 2. medscape.com [medscape.com]
- 3. hcplive.com [hcplive.com]
- 4. ahajournals.org [ahajournals.org]
- 5. lilly.com [lilly.com]
- 6. Researching Cardiovascular Events With a Weekly Incretin in Diabetes - American College of Cardiology [acc.org]
- 7. biopharmadive.com [biopharmadive.com]
- 8. ajmc.com [ajmc.com]
- 9. diabetesonthenet.com [diabetesonthenet.com]
- 10. Clinical Outcomes in Patients With Type 2 Diabetes Mellitus and Peripheral Artery Disease: Results From the EXSCEL Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXenatide Study of Cardiovascular Event Lowering : Overview [dtu.ox.ac.uk]
- 12. Exenatide Study of Cardiovascular Event Lowering - American College of Cardiology [acc.org]
- 13. ahajournals.org [ahajournals.org]
- 14. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 15. adameetingnews.org [adameetingnews.org]
- 16. ajmc.com [ajmc.com]
- 17. dagensdiabetes.se [dagensdiabetes.se]
- 18. gpnotebook.com [gpnotebook.com]
- 19. medscape.com [medscape.com]
- 20. ahajournals.org [ahajournals.org]
- 21. fda.gov [fda.gov]
- 22. FDA Drug Safety Communication: FDA adds warnings about heart failure risk to labels of type 2 diabetes medicines containing saxagliptin and alogliptin | FDA [fda.gov]
- 23. jwatch.org [jwatch.org]
- 24. Acute pancreatitis and serious hypersensitivity reactions reported with saxagliptin [hsa.gov.sg]
- 25. Saxagliptin-induced recurrent acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. diabetes.co.uk [diabetes.co.uk]
- 28. ccjm.org [ccjm.org]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. AHA: GLP-1 Receptor Agonists Not Linked to Pancreatitis in Adults With High Triglycerides - Drugs.com MedNews [drugs.com]
- 31. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 32. my.clevelandclinic.org [my.clevelandclinic.org]
- 33. Blogs & News [mydoctor.kaiserpermanente.org]
- 34. 10 GLP-1 Side Effects You Should Know About - GoodRx [goodrx.com]
- 35. diabetesjournals.org [diabetesjournals.org]
- 36. clinicaltrials.eu [clinicaltrials.eu]
- 37. Cardiovascular Risk Reduction With Liraglutide: An Exploratory Mediation Analysis of the LEADER Trial - PMC [pmc.ncbi.nlm.nih.gov]
Saxagliptin: A Comparative Analysis of Monotherapy versus Combination Therapy for Type 2 Diabetes Mellitus
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of saxagliptin as a monotherapy versus its use in combination with other antihyperglycemic agents for the treatment of type 2 diabetes mellitus. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated clinical efficacy in improving glycemic control in patients with type 2 diabetes. Clinical trial data indicates that while saxagliptin is effective as a monotherapy, its efficacy is significantly enhanced when used in combination with other oral antidiabetic drugs, most notably metformin. Combination therapy generally leads to greater reductions in key glycemic parameters, including hemoglobin A1c (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG).
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data from key clinical trials, comparing the efficacy of saxagliptin as a monotherapy and in various combination therapy regimens.
Table 1: Efficacy of Saxagliptin Monotherapy vs. Placebo
| Study/Analysis | Treatment Group | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) |
| Rosenstock et al.[1] | Saxagliptin 5 mg | -0.46 | -9 |
| Pooled Analysis[2] | Saxagliptin 5 mg | -0.73 (vs. -0.17 for placebo) | Not Reported |
| Systematic Review[2] | Saxagliptin 5 mg | WMD vs. Placebo: -0.70 | Not Reported |
WMD: Weighted Mean Difference
Table 2: Efficacy of Saxagliptin as Add-on Therapy to Metformin
| Study/Analysis | Treatment Group | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in PPG AUC (mg·min/dL) |
| DeFronzo et al.[3] | Saxagliptin 5 mg + Metformin | -0.69 (vs. +0.13 for placebo) | -22.03 (vs. +1.24 for placebo) | -9,586 (vs. -3,291 for placebo) |
| Fonseca et al.[4] | Saxagliptin 5 mg + Metformin XR 1500 mg | -0.88 | -20.2 | -31.5 (PPG reduction in mg/dL) |
| Jadzinsky et al. (Initial Therapy)[5] | Saxagliptin 5 mg + Metformin 500 mg | Statistically significant improvement vs. monotherapy | Statistically significant improvement vs. monotherapy | Statistically significant improvement vs. monotherapy |
| Chinese Patient Study (Initial Therapy)[6] | Saxagliptin 5 mg + Metformin | -3.0 | Greater reduction than monotherapy | Greater reduction in 120-min PPG & 180-min PPG AUC than monotherapy |
PPG AUC: Postprandial Glucose Area Under the Curve
Table 3: Efficacy of Saxagliptin as Add-on Therapy to Other Agents
| Study/Analysis | Background Therapy | Treatment Group | Placebo-Corrected Mean Change in HbA1c (%) |
| Pooled Analysis[7] | Glyburide | Saxagliptin 5 mg | -0.7 |
| Pooled Analysis[7] | Thiazolidinedione (TZD) | Saxagliptin 5 mg | -0.6 |
| Barnet et al.[8] | Insulin (with or without Metformin) | Saxagliptin 5 mg | -0.37 |
Experimental Protocols
The data presented above is primarily derived from Phase III, multicenter, randomized, double-blind, placebo- or active-controlled clinical trials.[3][5][9][10] A generalized methodology for these key experiments is as follows:
1. Patient Population:
-
Adults (typically 18-77 years) with a diagnosis of type 2 diabetes mellitus.
-
Inadequate glycemic control, defined by a baseline HbA1c level within a specified range (e.g., 7.0% to 10.5%).[3][4]
-
For combination therapy studies, patients are typically on a stable dose of the background medication (e.g., metformin ≥1500 mg/day) for a specified period (e.g., ≥8 weeks) prior to randomization.[11]
-
Exclusion criteria often include a history of type 1 diabetes, significant renal or hepatic impairment, and recent use of other antihyperglycemic agents not under investigation.[5]
2. Study Design:
-
Lead-in Period: A period (e.g., 2 weeks) where patients may receive a placebo to ensure compliance and establish a stable baseline.[11]
-
Randomization: Patients are randomly assigned to receive either saxagliptin (at varying doses, commonly 2.5 mg or 5 mg once daily), a placebo, or an active comparator, in addition to their background therapy.[3]
-
Blinding: Both the investigators and the patients are unaware of the treatment assignment to prevent bias.
-
Treatment Duration: Typically 24 weeks for primary efficacy endpoints, with some studies including long-term extension phases.[2][3]
3. Efficacy Endpoints:
-
Primary Endpoint: The primary measure of efficacy is the change in HbA1c from baseline to the end of the treatment period.[6][11]
-
Secondary Endpoints: These often include the change from baseline in fasting plasma glucose (FPG) and postprandial glucose (PPG), often measured as the area under the curve (AUC) following a standardized meal tolerance test.[3] Another secondary endpoint is the proportion of patients achieving a target HbA1c of <7.0%.[3]
4. Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded throughout the study.
-
Incidence of hypoglycemia is a key safety measure, often categorized as confirmed hypoglycemia based on symptoms and a measured low blood glucose level.[11]
-
Body weight and vital signs are also monitored.
Mandatory Visualizations
Signaling Pathway of Saxagliptin
Saxagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, which in turn leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.
Caption: Mechanism of action of saxagliptin.
Experimental Workflow for a Typical Phase III Clinical Trial
The following diagram illustrates the typical workflow of a Phase III clinical trial evaluating the efficacy of saxagliptin.
Caption: Generalized workflow of a saxagliptin clinical trial.
References
- 1. "Utility of saxagliptin in the treatment of type 2 diabetes: review of " by Renuka Jain [institutionalrepository.aah.org]
- 2. Saxagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saxagliptin – Treatment for Type 2 Diabetes - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The design and rationale of the saxagliptin assessment of vascular outcomes recorded in patients with diabetes mellitus-thrombolysis in myocardial infarction (SAVOR-TIMI) 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of treatment with saxagliptin on glycaemic stability and β-cell function in the SAVOR-TIMI 53 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Cardiovascular Outcomes with Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular outcomes associated with saxagliptin treatment, drawing upon data from major clinical trials and subsequent meta-analyses. The focus is to present an objective overview supported by experimental data to inform research and drug development in the field of type 2 diabetes management.
Overview of Saxagliptin and Cardiovascular Risk
Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Following regulatory guidance requiring cardiovascular safety assessment for new antidiabetic drugs, a dedicated cardiovascular outcomes trial (CVOT), the Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial, was conducted.[1][2][4][5]
While initial retrospective meta-analyses of phase II and III trials suggested a potential for reduced cardiovascular risk with saxagliptin, the SAVOR-TIMI 53 trial provided more definitive insights.[1][2][3] The trial and subsequent meta-analyses have largely established the cardiovascular safety of saxagliptin concerning major adverse cardiovascular events (MACE), but have also raised concerns regarding the risk of hospitalization for heart failure.[4][5][6][7]
Comparative Data from Meta-Analyses
The following tables summarize the quantitative data from key meta-analyses comparing the cardiovascular outcomes of saxagliptin and other DPP-4 inhibitors.
Table 1: Meta-Analysis of Major Adverse Cardiovascular Events (MACE) with DPP-4 Inhibitors
| Outcome | DPP-4 Inhibitors vs. Placebo/Control | Saxagliptin-Specific Findings | Reference |
| Primary MACE Composite (Cardiovascular Death, Myocardial Infarction, Stroke) | Neutral effect observed across the class.[4][8][9] | No increased risk of MACE.[6][10] In a pooled analysis of 20 trials, the Incidence Rate Ratio (IRR) was 0.74 (95% CI, 0.45–1.25).[10] | [4][6][8][9][10] |
| Cardiovascular Death | No significant difference compared to placebo.[11][12] | No significant increase or decrease.[6] | [6][11][12] |
| Myocardial Infarction (Fatal and Non-fatal) | No significant difference compared to placebo.[11][12] | No significant increase or decrease.[6] | [6][11][12] |
| Stroke (Fatal and Non-fatal) | No significant difference compared to placebo.[11][12] | No significant increase or decrease.[6] | [6][11][12] |
Table 2: Meta-Analysis of Heart Failure Outcomes with DPP-4 Inhibitors
| Outcome | DPP-4 Inhibitors vs. Placebo/Control | Saxagliptin-Specific Findings | Reference |
| Hospitalization for Heart Failure | Meta-analyses suggest a potential class-wide increased risk, largely driven by the SAVOR-TIMI 53 trial results.[4][13] | The SAVOR-TIMI 53 trial showed a statistically significant 27% increased risk (HR 1.27; 95% CI, 1.07–1.51).[4][5][6][14] A meta-analysis focusing on saxagliptin showed an elevated risk of new heart failure onset (RR 1.20; 95% CI 1.01–1.41).[4] | [4][5][6][13][14] |
| Comparison with other DPP-4 Inhibitors | Sitagliptin (TECOS trial) and alogliptin (EXAMINE trial) showed neutral effects on hospitalization for heart failure.[4] | The increased risk for heart failure appears to be more pronounced with saxagliptin compared to other DPP-4 inhibitors like sitagliptin and linagliptin.[4][7] | [4][7] |
Experimental Protocols: The SAVOR-TIMI 53 Trial
The cornerstone of saxagliptin's cardiovascular safety profile is the SAVOR-TIMI 53 trial. Understanding its methodology is crucial for interpreting the results.
Objective: To evaluate the long-term cardiovascular efficacy and safety of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[5][14]
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[14][15]
Patient Population: 16,492 patients with type 2 diabetes who had a history of, or were at risk for, cardiovascular events.[5][6] Patients were stratified by baseline renal function and cardiovascular disease status.[15]
Intervention: Patients were randomly assigned to receive either saxagliptin (5 mg daily, or 2.5 mg for patients with an estimated glomerular filtration rate [eGFR] of ≤50 mL/min) or a matching placebo, in addition to their standard medical care.[14]
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (MACE).[6]
Secondary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, coronary revascularization, or heart failure.[6]
Statistical Analysis: The primary analysis was a time-to-event analysis, with the primary goal of establishing non-inferiority of saxagliptin to placebo for the primary MACE endpoint, with a pre-specified margin of 1.3 for the hazard ratio. Superiority was also tested.[6]
Visualizing the Evidence
To better understand the workflow of a meta-analysis and the key findings related to saxagliptin, the following diagrams are provided.
Caption: A generalized workflow for conducting a meta-analysis of clinical trials.
Caption: Key cardiovascular outcomes from the SAVOR-TIMI 53 trial.
Conclusion
Meta-analyses of cardiovascular outcomes for saxagliptin, primarily informed by the SAVOR-TIMI 53 trial, indicate that while the drug does not increase the risk of major adverse cardiovascular events, it is associated with a heightened risk of hospitalization for heart failure.[4][5][6] This finding is particularly relevant for patients with pre-existing heart failure, chronic kidney disease, or elevated levels of natriuretic peptides.[4][5][7][14] In contrast, other DPP-4 inhibitors such as sitagliptin and linagliptin have not shown a similar risk for heart failure.[4][7] These findings underscore the importance of considering individual patient characteristics when selecting an appropriate antihyperglycemic agent and highlight the need for continued research into the differential cardiovascular effects of drugs within the same class.
References
- 1. Saxagliptin for the treatment of type 2 diabetes mellitus: assessing cardiovascular data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjd-abcd.com [bjd-abcd.com]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. View of Series: Cardiovascular outcome trials for diabetes drugs Saxagliptin and SAVOR-TIMI 53 | British Journal of Diabetes [bjd-abcd.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Meta-analysis reassuring about cardiovascular safety DPP-4 inhibitors - - PACE-CME [pace-cme.org]
- 10. Assessment of the cardiovascular safety of saxagliptin in patients with type 2 diabetes mellitus: pooled analysis of 20 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmajopen.ca [cmajopen.ca]
- 14. ahajournals.org [ahajournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head Battle: Saxagliptin's Efficacy in Glycemic Control Compared to Other Oral Antidiabetics
In the landscape of type 2 diabetes management, the primary goal for therapeutic intervention is the reduction of glycated hemoglobin (HbA1c) to mitigate the risk of long-term complications. Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a widely prescribed oral antidiabetic agent. This guide provides a comprehensive comparison of saxagliptin's effect on HbA1c levels against other prominent oral antidiabetic drugs, supported by data from clinical trials.
Quantitative Analysis of HbA1c Reduction
The following tables summarize the comparative efficacy of saxagliptin in reducing HbA1c levels from baseline in various clinical settings.
Table 1: Saxagliptin Monotherapy vs. Placebo
| Treatment | Duration | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Subtracted Difference (%) |
| Saxagliptin 5 mg | 24 weeks | ~8.0 | -0.7 to -0.8 | -0.52 |
| Placebo | 24 weeks | ~8.0 | +0.13 | N/A |
Table 2: Saxagliptin in Combination Therapy vs. Comparators
| Treatment | Background Therapy | Duration | Mean Baseline HbA1c (%) | Adjusted Mean Change from Baseline (%) |
| Saxagliptin 5 mg | Metformin | 18 weeks | 7.68 | -0.52 |
| Sitagliptin 100 mg | Metformin | 18 weeks | 7.69 | -0.62 |
| Saxagliptin 5 mg | Metformin | 18 weeks | Not Specified | -0.88 |
| Uptitrated Metformin | Metformin | 18 weeks | Not Specified | -0.35 |
| Saxagliptin 5 mg | Metformin + Sulfonylurea | 24 weeks | Not Specified | -0.66 (vs. placebo) |
| Saxagliptin 5 mg | Sulfonylurea (Glyburide) | 24 weeks | ~8.4 | Not Specified (Greater reduction than placebo) |
Experimental Protocols
Below are the methodologies for key clinical trials cited in the comparison.
1. Saxagliptin as Add-on Therapy to Metformin (Compared to Sitagliptin)
-
Study Design: A phase 3b, multicenter, randomized, double-blind, non-inferiority trial.[1]
-
Patient Population: 801 adult patients with type 2 diabetes mellitus with inadequate glycemic control (HbA1c 6.5-10%) on stable metformin doses (1500-3000 mg/day).[1]
-
Treatment Arms:
-
Duration: 18 weeks.[1]
-
Primary Endpoint: Change from baseline in HbA1c at week 18.[1]
2. Saxagliptin as Add-on Therapy to Metformin (Compared to Uptitrated Metformin)
-
Study Design: A randomized, open-label study.[2]
-
Patient Population: 282 adults with type 2 diabetes for a mean duration of 6 years and an HbA1c level of 7.0% to 10.5%, despite therapy with metformin XR 1500 mg daily.[2]
-
Treatment Arms:
-
Duration: 18 weeks.[2]
-
Primary Endpoint: Change in HbA1c from baseline.[2]
3. Saxagliptin as Add-on Therapy to Metformin and a Sulfonylurea
-
Study Design: A 24-week, multicenter, randomized, parallel-group, double-blind study.[3]
-
Patient Population: 257 outpatients aged ≥18 years with type 2 diabetes, BMI ≤40 kg/m ², and inadequate glycemic control on a stable maximum tolerated dose of metformin plus a sulfonylurea.[3]
-
Treatment Arms:
-
Duration: 24 weeks.[3]
-
Primary Endpoint: Change in HbA1c from baseline to week 24.[3]
Mechanism of Action: Signaling Pathways
The therapeutic effects of saxagliptin and its comparators are rooted in their distinct mechanisms of action.
Caption: Mechanism of action of Saxagliptin.
Caption: Mechanism of action of Metformin.
Caption: Mechanism of action of Sulfonylureas.
Experimental Workflow
The typical workflow for the clinical trials referenced in this guide is illustrated below.
Caption: Generalized clinical trial workflow.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Adding Saxagliptin to Metformin Improves Glycemic Control Over Uptitrating Metformin Dose [ahdbonline.com]
- 3. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Saxagliptin and Weight Neutrality: A Long-Term Comparative Analysis
A comprehensive review of long-term clinical trial data confirms the weight-neutral profile of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in patients with type 2 diabetes. This guide provides a detailed comparison of saxagliptin's effect on body weight relative to other oral hypoglycemic agents, supported by experimental data and methodological insights from key clinical trials.
Saxagliptin's mechanism of action, which involves enhancing the incretin system, leads to glucose-dependent insulin secretion and glucagon suppression without directly impacting pathways associated with weight gain or loss. This inherent property positions saxagliptin as a viable therapeutic option for patients with type 2 diabetes where weight management is a significant concern. Long-term studies have consistently demonstrated that saxagliptin does not lead to significant changes in body weight compared to placebo.
Comparative Analysis of Weight Changes in Long-Term Studies
The following tables summarize the quantitative data on body weight changes from key long-term clinical trials involving saxagliptin and its comparators.
Table 1: Saxagliptin vs. Placebo - Mean Change in Body Weight
| Study | Treatment Group | Duration | Mean Change in Body Weight (kg) |
| SAVOR-TIMI 53 | Saxagliptin | 2.1 years (median) | No significant difference from placebo |
| Study 06 | Saxagliptin + Metformin + Sulfonylurea | 24 weeks | +0.2 |
| Placebo + Metformin + Sulfonylurea | 24 weeks | -0.6 | |
| Add-on to Insulin ± Metformin | Saxagliptin 5 mg | 24 weeks | +0.39 |
| Placebo | 24 weeks | +0.18 | |
| Add-on to Metformin | Saxagliptin 2.5 mg | 24 weeks | -1.43 |
| Saxagliptin 5 mg | 24 weeks | -0.87 | |
| Saxagliptin 10 mg | 24 weeks | -0.53 | |
| Placebo | 24 weeks | -0.92 |
Table 2: Saxagliptin vs. Other Oral Hypoglycemic Agents - Mean Change in Body Weight
| Comparison | Study | Treatment Group | Duration | Mean Change in Body Weight (kg) |
| vs. DPP-4 Inhibitor | Decompensated T2DM Study | Saxagliptin | 4 months | -2.1 |
| Sitagliptin | 4 months | -2.6 | ||
| vs. SGLT2 Inhibitor | Post-hoc analysis of NCT01606007 | Saxagliptin 5 mg + Metformin | 24 weeks | - |
| Dapagliflozin 10 mg + Metformin | 24 weeks | -2.39 (difference vs. saxagliptin)[1] | ||
| Combination Therapy Study | Saxagliptin Monotherapy | - | 0 | |
| Dapagliflozin + Saxagliptin | - | -2.1 | ||
| Dapagliflozin Monotherapy | - | -2.4 | ||
| vs. GLP-1 Receptor Agonist | Chinese T2DM Study | Saxagliptin | 24 weeks | No significant change |
| Liraglutide | 24 weeks | -6.0 | ||
| vs. Sulfonylurea | Meta-analysis | DPP-4 Inhibitors (class effect) | - | Weight neutral |
| Sulfonylureas | - | Weight gain |
Experimental Protocols of Key Cited Studies
SAVOR-TIMI 53 Trial
-
Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin in patients with type 2 diabetes at high risk for cardiovascular events.[2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 16,492 patients with type 2 diabetes and a history of cardiovascular disease or multiple cardiovascular risk factors.[3] Key inclusion criteria included an HbA1c between 6.5% and 12.0%.[2] The mean age of the participants was 65 years, with a mean duration of diabetes of 11.9 years.[3]
-
Intervention: Patients were randomized to receive saxagliptin (5 mg daily, or 2.5 mg for patients with moderate or severe renal impairment) or a matching placebo, in addition to their standard diabetes care.[2][4]
-
Duration: The median follow-up duration was 2.1 years.[5]
-
Primary Endpoints: The primary safety endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[6]
-
Weight Assessment: Body weight was measured at baseline and periodically throughout the study.
Saxagliptin as Add-on Therapy to Metformin
-
Objective: To assess the efficacy and safety of saxagliptin as an add-on therapy in patients with type 2 diabetes inadequately controlled with metformin alone.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with type 2 diabetes with inadequate glycemic control on a stable dose of metformin.
-
Intervention: Patients were randomized to receive saxagliptin (2.5 mg, 5 mg, or 10 mg once daily) or placebo, in addition to their ongoing metformin therapy.[7]
-
Weight Assessment: Body weight was measured at baseline and at the end of the 24-week treatment period.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of saxagliptin and a typical workflow for a clinical trial evaluating its effect on body weight.
Caption: Mechanism of action of saxagliptin.
Caption: Clinical trial workflow for weight assessment.
Conclusion
References
- 1. Dapagliflozin versus saxagliptin as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 7. The Efficacy and Safety of Saxagliptin When Added to Metformin Therapy in Patients With Inadequately Controlled Type 2 Diabetes With Metformin Alone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Saxagliptin Hydrate: A Guide for Laboratory Professionals
The proper disposal of Saxagliptin Hydrate is a critical component of laboratory safety and environmental responsibility. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research or drug development setting.
Core Principle: Regulatory Compliance
Disposal of this compound must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1] This document serves as a guide, but does not supersede institutional policies or legal requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Profile
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key classifications from its Safety Data Sheet (SDS).
| Hazard Classification | Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
| (Data sourced from a representative Safety Data Sheet[1]) |
Given its high aquatic toxicity, this compound must be prevented from entering drains, sewer systems, or water courses.[1][2]
Standard Operating Procedure for Disposal
This protocol outlines the required steps for disposing of pure this compound, contaminated materials, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE as outlined in the substance's SDS. This includes, but is not limited to:
-
Safety glasses or chemical goggles[3]
-
Chemical-resistant gloves[3]
-
Appropriate protective clothing to prevent skin exposure[3]
-
Use in a well-ventilated area, preferably a laboratory hood, to avoid dust or aerosol formation[1][4]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Solid Waste:
-
Collect unadulterated, expired, or waste this compound powder in a dedicated, clearly labeled hazardous waste container.
-
This container must be suitable, closed, and properly sealed to prevent leaks or spills.[2]
-
Label the container as "Hazardous Waste" and include the chemical name ("this compound"), associated hazards (e.g., "Acutely Toxic," "Environmental Hazard"), and the accumulation start date.
-
-
Contaminated Labware:
-
Items such as weigh boats, gloves, pipette tips, and paper towels that are grossly contaminated with this compound should be collected in the same designated solid hazardous waste container.
-
Empty original product containers should have their labels defaced to remove personal or proprietary information before disposal in accordance with institutional guidelines.[5]
-
-
Liquid Waste (Solutions):
-
Aqueous or organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not discharge any solution containing this compound to sewer systems. [2] This is strictly prohibited due to its high aquatic toxicity. The U.S. Environmental Protection Agency (EPA) also explicitly forbids the sewering of hazardous waste pharmaceuticals by healthcare facilities.[6][7]
-
Spill and Decontamination Protocol
In the event of an accidental spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains.[1]
-
Cleanup (Solids): Carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the collected material into a labeled hazardous waste container.[3]
-
Cleanup (Liquids): Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[1]
Final Disposal
-
All collected waste containing this compound must be disposed of through a licensed chemical destruction plant or an approved hazardous waste disposal facility.[1][2]
-
Controlled incineration with flue gas scrubbing is a common and appropriate method for the final destruction of this type of pharmaceutical waste.[2]
-
Arrange for pickup of the waste through your institution's EHS department or a licensed medical waste contractor.[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for this compound waste management.
References
- 1. This compound|945667-22-1|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. fda.gov [fda.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 8. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Saxagliptin Hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Saxagliptin Hydrate. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is a potent pharmaceutical compound that requires careful handling. Key hazards include:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Causes damage to organs (endocrine system, immune system, skin) through prolonged or repeated exposure if swallowed.[1]
-
Harmful if swallowed.[3]
-
Very toxic to aquatic life with long-lasting effects.[3]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following table summarizes its key identifiers and physical properties.[3]
| Property | Value |
| CAS Number | 945667-22-1 |
| Molecular Formula | C₁₈H₂₅N₃O₂ · H₂O |
| Molecular Weight | 333.43 g/mol |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL, clear |
| Storage Temperature | -20°C |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
